Aspartyl-alanyl-diketopiperazine
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
generated by cleavage and cyclization from the N-terminus of human albumin during the preparation of commercial serum albumin product
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-6(12)9-4(2-5(10)11)7(13)8-3/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLCUCVJZVRNDC-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110954-19-3 | |
| Record name | Aspartyl-alanyl-diketopiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110954193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspartyl-alanyl-diketopiperazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14940 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ASPARTYL-ALANYL-DIKETOPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9CHM391D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of Aspartyl-alanyl-diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartyl-alanyl-diketopiperazine (DA-DKP), a cyclic dipeptide, has garnered significant interest within the scientific community for its immunomodulatory properties. This technical guide provides a comprehensive overview of the fundamental physicochemical and biological characteristics of DA-DKP. It includes a compilation of its quantitative properties, detailed experimental protocols for its synthesis and biological evaluation, and a visual representation of its proposed signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of immunology, drug discovery, and development.
Physicochemical Properties
This compound, systematically named 2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid, is a small molecule with the chemical formula C₇H₁₀N₂O₄.[1] It belongs to the class of organic compounds known as alpha amino acids and derivatives.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 186.17 g/mol | PubChem[1] |
| IUPAC Name | 2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid | PubChem[1] |
| SMILES | C[C@H]1C(=O)N--INVALID-LINK--CC(=O)O | PubChem[1] |
| InChIKey | RVLCUCVJZVRNDC-IMJSIDKUSA-N | PubChem[1] |
| Water Solubility | 9.14 mg/mL (Predicted) | DrugBank[2] |
| logP | -1.4 (Predicted) | DrugBank[2] |
| pKa (Strongest Acidic) | 4.02 (Predicted) | DrugBank[2] |
| pKa (Strongest Basic) | -4.5 (Predicted) | DrugBank[2] |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | DrugBank[2] |
| Rotatable Bond Count | 2 | PubChem |
Synthesis and Formulation
Experimental Protocol: Synthesis of this compound
The synthesis of diketopiperazines can be achieved through the cyclization of dipeptide precursors. A common method involves the thermal cyclization of a dipeptide ester. The following protocol is a representative method adapted from procedures for similar diketopiperazines.[2][3]
Materials:
-
L-Aspartyl-L-alanine methyl ester
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hexane
-
Vacuum oven
Procedure:
-
Dissolve L-Aspartyl-L-alanine methyl ester in DMSO in a round-bottom flask.
-
Heat the solution with stirring at approximately 80°C for 8 hours to facilitate intramolecular cyclization.
-
After cooling to room temperature, precipitate the product by adding the reaction mixture to a solution of acetone and hexane.
-
Collect the white precipitate by filtration.
-
Wash the precipitate with a mixture of acetone and hexane.
-
Dry the final product, this compound, in a vacuum oven at 100°C.
Solubility and Formulation
This compound exhibits good solubility in DMSO, reaching concentrations of 100 mg/mL (537.14 mM) with the aid of sonication.[4] For in vivo studies, a common formulation involves dissolving the compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, achieving a concentration of 4 mg/mL (21.49 mM), which may also require sonication.[4]
Biological Activity and Mechanism of Action
This compound is recognized as an immunomodulatory molecule.[4] Its primary mechanism of action involves the induction of T-lymphocyte anergy, a state of functional unresponsiveness to antigenic stimulation.[5] This effect is characterized by a significant reduction in the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), by activated T-cells.
Signaling Pathway
The induction of T-cell anergy by this compound is thought to involve the modulation of intracellular signaling cascades that are critical for T-cell activation. While the precise molecular targets are still under investigation, the pathway is believed to interfere with the signals downstream of the T-cell receptor (TCR) engagement, leading to a hyporesponsive state. A proposed signaling pathway is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Immunomodulator: A Technical Guide to Aspartyl-alanyl-diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartyl-alanyl-diketopiperazine (DA-DKP) is a cyclic dipeptide with significant immunomodulatory properties. This technical guide provides an in-depth overview of its primary natural source, formation, and biological activity. Quantitative data from commercial human serum albumin (HSA) preparations are presented, along with detailed experimental protocols for its quantification and the assessment of its effects on T-lymphocyte cytokine production. Furthermore, a diagram of the key signaling pathway modulated by DA-DKP is provided to facilitate a deeper understanding of its mechanism of action. This document serves as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this endogenous molecule.
Natural Source and Formation
The sole documented natural source of this compound is the cleavage and subsequent cyclization of the N-terminal dipeptide (Asp-Ala) from human serum albumin (HSA).[1][2] This process can occur during the commercial preparation and storage of HSA solutions.[2] The formation is initiated by the cleavage of the Asp-Ala dipeptide from the albumin protein, which then spontaneously cyclizes to form the stable diketopiperazine ring structure.
Quantitative Analysis of DA-DKP in Human Serum Albumin
Studies have quantified the concentration of DA-DKP in various commercial HSA preparations, revealing its presence in micromolar ranges. This intrinsic component of HSA solutions may contribute to their overall therapeutic and immunomodulatory effects.
Table 1: Concentration of this compound in Commercial Human Serum Albumin Preparations
| HSA Preparation Source | DA-DKP Concentration (μM) |
| Commercial HSA Source 1 | 42.0 |
| Commercial HSA Source 2 | 55.3 |
| Commercial HSA Source 3 | 68.1 |
| Commercial HSA Source 4 | 70.2 |
| Commercial HSA Source 5 | 75.4 |
| Commercial HSA Source 6 | 79.6 |
Data extracted from a study analyzing six different commercial HSA preparations.[3]
Biological Activity: Immunomodulation
DA-DKP exhibits notable immunomodulatory activity, primarily through its effects on T-lymphocytes. It has been shown to significantly inhibit the production of pro-inflammatory cytokines, specifically interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), by activated T-cells.[2][3] This suggests a role for DA-DKP in downregulating inflammatory responses.
Signaling Pathway
The immunomodulatory effects of DA-DKP are mediated through a specific intracellular signaling cascade in T-lymphocytes. Exposure of T-cells to DA-DKP leads to an increase in the active form of the GTPase Rap1.[1][2] The activation of Rap1, in turn, leads to a decrease in the phosphorylation of the transcription factors ATF-2 (activating transcription factor-2) and c-Jun.[1][2] The reduced activation of these transcription factors results in the diminished expression of the genes encoding for IFN-γ and TNF-α. This pathway is implicated in T-lymphocyte anergy, a state of immune unresponsiveness.[1][4]
Caption: Signaling pathway of this compound in T-lymphocytes.
Experimental Protocols
Quantification of DA-DKP in Human Serum Albumin
This protocol describes the quantification of DA-DKP from HSA solutions using liquid chromatography-mass spectrometry (LC-MS).
A. Sample Preparation:
-
Filter the HSA solution through a centrifugal filter with a molecular weight cutoff that retains albumin but allows for the passage of small molecules like DA-DKP.
-
Collect the filtrate containing the low-molecular-weight fraction.
B. Liquid Chromatography:
-
Column: Use an anion exchange column.
-
Mobile Phase: Employ a gradient elution with a suitable buffer system (e.g., ammonium (B1175870) acetate).
-
Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.
-
Injection Volume: Inject a defined volume of the prepared filtrate.
C. Mass Spectrometry:
-
Ionization Mode: Utilize negative electrospray ionization (ESI-).[3]
-
Detection: Monitor for the specific mass-to-charge ratio (m/z) of DA-DKP.
-
Quantification: Generate a standard curve using a synthetic DA-DKP standard of known concentrations to quantify the amount in the samples.[3]
Caption: Workflow for the quantification of DA-DKP from HSA solutions.
Assay for Immunomodulatory Activity
This protocol outlines a method to assess the effect of DA-DKP on cytokine production by activated T-lymphocytes.
A. Cell Culture:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a cloned T-lymphocyte cell line in an appropriate culture medium.[3]
B. T-Cell Activation and Treatment:
-
Activate the T-cells using a suitable stimulus, such as anti-CD3/CD28 antibodies or a specific antigen for the T-cell line.[3]
-
Concurrently, treat the activated T-cells with varying concentrations of synthetic DA-DKP or the low-molecular-weight filtrate from HSA solutions. Include a vehicle control.
C. Cytokine Quantification:
-
After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatants.
-
Quantify the concentration of IFN-γ and TNF-α in the supernatants using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).[3]
D. Analysis:
-
Compare the cytokine levels in the DA-DKP-treated groups to the vehicle control group to determine the extent of inhibition.
Caption: Workflow for assessing the immunomodulatory activity of DA-DKP.
Conclusion
This compound, an endogenous cyclic dipeptide derived from human serum albumin, presents a compelling profile as an immunomodulatory agent. Its ability to suppress key pro-inflammatory cytokines through a defined signaling pathway highlights its potential for therapeutic applications in inflammatory and autoimmune disorders. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the scientific and clinical implications of this intriguing molecule.
References
Aspartyl-Alanyl-Diketopiperazine: A Comprehensive Technical Guide on its Discovery, History, and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartyl-alanyl-diketopiperazine (DA-DKP), a cyclic dipeptide, has emerged as a molecule of significant interest in the field of immunology and drug development. Initially identified as a component of commercial human serum albumin, its discovery and subsequent investigation have unveiled potent immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activity of this compound, with a focus on its mechanism of action. Detailed experimental protocols, quantitative analytical data, and visual representations of its signaling pathways are presented to serve as a comprehensive resource for the scientific community.
Introduction
Diketopiperazines (DKPs) are a class of cyclic peptides formed from the condensation of two amino acids. These structurally constrained molecules are found in a variety of natural sources and have garnered attention for their diverse biological activities. This compound, chemically known as (3S,6S)-3-(carboxymethyl)-6-methylpiperazine-2,5-dione, is a specific DKP composed of aspartic acid and alanine (B10760859) residues. Its journey from a constituent of a common biological product to a therapeutic candidate showcases a fascinating trajectory in drug discovery.
Discovery and History
The discovery of this compound is credited to Dr. David Bar-Or, the founder of Ampio Pharmaceuticals.[1] The molecule was identified as the active ingredient in Ampion™, a low molecular weight fraction of commercial human serum albumin (HSA).[1][2] Ampio Pharmaceuticals was formed in 2010 through a merger, with a primary focus on the development of Ampion™ for inflammatory conditions.[2]
The therapeutic potential of this naturally derived molecule led to extensive preclinical and clinical investigations. Notably, Ampion™ has been evaluated in clinical trials for the treatment of severe osteoarthritis of the knee and for respiratory distress associated with COVID-19.[2][3] These investigations have been pivotal in elucidating the compound's anti-inflammatory and immunomodulatory effects. Despite promising early results, the development of Ampion™ has faced challenges, including mixed results in pivotal clinical trials.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₄ | [4] |
| Molecular Weight | 186.17 g/mol | [4] |
| IUPAC Name | (3S,6S)-3-(carboxymethyl)-6-methylpiperazine-2,5-dione | [4] |
| CAS Number | 110954-19-3 | [4] |
| Synonyms | DA-DKP, Ampion, cyclo(Asp-Ala) | [4] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 270 - 272 °C | [5] |
Synthesis and Characterization
The synthesis of diketopiperazines can be achieved through various methods, with the thermal cyclization of a dipeptide being a common approach. For this compound, the synthesis involves the formation of the dipeptide L-aspartyl-L-alanine, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of cyclo(L-Aspartyl-L-alanyl)
Step 1: Synthesis of the Protected Dipeptide The synthesis would begin with the coupling of N-protected L-aspartic acid (with its side-chain carboxyl group also protected) and a C-terminally protected L-alanine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU.
Step 2: Deprotection of the N-terminus The N-terminal protecting group (e.g., Boc or Fmoc) of the dipeptide is selectively removed.
Step 3: Cyclization The deprotected dipeptide is then induced to cyclize, often by heating in a high-boiling point solvent such as dimethyl sulfoxide (B87167) (DMSO) or by using a coupling agent to facilitate the intramolecular amide bond formation. A protocol for a similar diketopiperazine, cyclo(L-aspartyl-L-phenylalanyl), involves dissolving the corresponding dipeptide methyl ester in DMSO and stirring at 80°C for 8 hours.[6]
Step 4: Purification The resulting diketopiperazine is then purified, typically by precipitation and recrystallization, to yield the final product.
Analytical Data
Quantitative analytical data for this compound is crucial for its characterization. While specific experimental spectra for this molecule are not widely published, below is a table summarizing the expected analytical data based on its structure and data from similar compounds.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the α-protons of the aspartyl and alanyl residues, the β-protons of the aspartyl residue, the methyl protons of the alanyl residue, and the amide protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the diketopiperazine ring, the α- and β-carbons of the aspartyl residue, and the α-carbon and methyl carbon of the alanyl residue. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (186.17 g/mol ). Fragmentation patterns would likely involve the loss of CO and cleavage of the diketopiperazine ring. |
Biological Activity and Mechanism of Action
This compound exhibits significant immunomodulatory and anti-inflammatory properties. Its mechanism of action is multifaceted, primarily involving the regulation of T-cell function and the modulation of inflammatory signaling pathways.
Immunomodulation of T-Cells
DA-DKP has been shown to modulate the inflammatory immune response through a molecular pathway implicated in T-lymphocyte anergy.[7] This suggests that the compound can induce a state of non-responsiveness in T-cells, thereby dampening inflammatory responses.
Inhibition of the TLR7 Signaling Pathway
A key aspect of DA-DKP's anti-inflammatory effect is its ability to inhibit the Toll-like receptor 7 (TLR7) signaling pathway. TLR7 is an innate immune receptor that recognizes single-stranded RNA, often of viral origin, and its activation can lead to the production of pro-inflammatory cytokines. By suppressing TLR7 signaling, DA-DKP can reduce the inflammatory cascade.[8][9]
Regulation of CXCL10
The inhibition of the TLR7 pathway by DA-DKP leads to a significant reduction in the production of the pro-inflammatory chemokine CXCL10.[10][11] CXCL10 is a chemoattractant for activated T-cells and natural killer cells, playing a crucial role in the amplification of inflammatory responses. The downregulation of CXCL10 is a critical downstream effect of DA-DKP's mechanism of action.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects.
Experimental Workflows
The investigation of this compound's biological activity typically involves a series of in vitro and in vivo experiments. A generalized workflow for assessing its anti-inflammatory effects is depicted below.
Conclusion
This compound represents a compelling example of a naturally derived molecule with significant therapeutic potential. Its discovery, rooted in the analysis of human serum albumin, has paved the way for extensive research into its anti-inflammatory and immunomodulatory properties. The elucidation of its mechanism of action, centered on the inhibition of the TLR7 signaling pathway and the subsequent reduction of CXCL10, provides a solid scientific basis for its continued investigation. This technical guide consolidates the current knowledge on this compound, offering a valuable resource for researchers and professionals in the field of drug development and immunology. Further studies focused on optimizing its synthesis, defining its pharmacokinetic and pharmacodynamic profiles, and exploring its full therapeutic scope are warranted.
References
- 1. sec.gov [sec.gov]
- 2. dcfmodeling.com [dcfmodeling.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. This compound | C7H10N2O4 | CID 9815453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Interleukin | TargetMol [targetmol.com]
- 8. Activation of Toll-Like Receptor 7 Signaling Pathway in Primary Sjögren's Syndrome-Associated Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coexpression and interaction of CXCL10 and CD26 in mesenchymal cells by synergising inflammatory cytokines: CXCL8 and CXCL10 are discriminative markers for autoimmune arthropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct Regulation of CXCL10 Production by Cytokines in Human Salivary Gland Ductal and Acinar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Biological Role of Aspartyl-alanyl-diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartyl-alanyl-diketopiperazine (DA-DKP), a cyclic dipeptide derived from the N-terminus of human serum albumin, has emerged as a significant immunomodulatory molecule with therapeutic potential. Marketed as Ampion™, this small molecule has been extensively investigated for its anti-inflammatory properties, particularly in the context of osteoarthritis. This technical guide provides a comprehensive overview of the in vivo biological role of DA-DKP, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental methodologies. The guide is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of this intriguing molecule.
Introduction
Diketopiperazines (DKPs) are a class of cyclic dipeptides found in a variety of natural sources and are known to exhibit a wide range of biological activities, including neuroprotective, antimicrobial, and immunomodulatory effects. This compound (DA-DKP), with the chemical formula C₇H₁₀N₂O₄, is of particular interest due to its role as an endogenous immunomodulator. It is generated from the cleavage and cyclization of the N-terminus of human albumin. This guide focuses on the in vivo functions of DA-DKP, with a primary emphasis on its well-documented anti-inflammatory and immunomodulatory roles.
Immunomodulatory Role of this compound
The primary biological role of DA-DKP investigated in vivo is its ability to modulate the immune response, particularly in inflammatory conditions such as osteoarthritis of the knee.
Mechanism of Action: T-Lymphocyte Anergy
DA-DKP exerts its immunomodulatory effects primarily through the induction of T-lymphocyte anergy. Anergic T-cells are rendered unresponsive to further antigenic stimulation, thereby dampening the inflammatory cascade. This process is initiated by the interaction of DA-DKP with a yet-to-be-fully-characterized receptor on the surface of T-lymphocytes.
Signaling Pathway
The intracellular signaling cascade initiated by DA-DKP involves the activation of the small GTPase Rap1. This leads to a subsequent decrease in the phosphorylation of the transcription factors ATF-2 (Activating Transcription Factor-2) and c-Jun. The reduced activation of these transcription factors results in the suppression of pro-inflammatory cytokine production, notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[1]
DA-DKP signaling cascade in T-lymphocytes.
Quantitative Data
The following tables summarize the available quantitative data for the biological activity of this compound.
Table 1: Clinical Efficacy of Ampion™ (DA-DKP) in Osteoarthritis of the Knee
| Clinical Trial | Patient Population | Treatment | Primary Endpoint | Results | p-value | Reference |
| AP-003-C (Pooled Data) | Severe Osteoarthritis of the Knee (KL Grade 4) | Single intra-articular injection | Reduction in pain (WOMAC A) vs. Saline | 34.3% reduction at 2 weeks38.1% reduction at 10 weeks36.0% reduction at 12 weeks | 0.0410.006<0.001 | [2] |
| AP-013 | Severe Osteoarthritis of the Knee | Single intra-articular injection | Reduction in pain vs. Saline | Significant reduction in pain | 0.042 (mITT)0.020 (Per Protocol) | [3] |
| AP-013 | Severe Osteoarthritis of the Knee | Single intra-articular injection | Improvement in function vs. Saline | Favorable improvements in function | 0.027 (Per Protocol) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of DA-DKP's biological role.
In Vivo Administration in a Rat Model of Osteoarthritis
This protocol describes the induction of osteoarthritis and subsequent intra-articular administration of DA-DKP in a rat model.
4.1.1. Induction of Osteoarthritis (OA)
The mono-iodoacetate (MIA) induced model is commonly used to replicate OA-like lesions in rats.
-
Animals: Male Wistar rats (200-250 g).
-
Procedure:
-
Anesthetize the rats using isoflurane.
-
Administer a single intra-articular injection of MIA (1 mg in 50 µL of sterile saline) into the right knee joint.
-
The contralateral (left) knee can be injected with sterile saline as a control.
-
Allow the animals to recover and monitor for signs of pain and inflammation.
-
4.1.2. Intra-articular Injection of DA-DKP
-
Test Article: this compound (Ampion™) or synthesized DA-DKP dissolved in sterile saline.
-
Procedure:
-
At a predetermined time point post-MIA induction (e.g., 7 or 14 days), anesthetize the rats.
-
Prepare the injection site by shaving and sterilizing the skin over the right knee joint.
-
Using a 27-gauge needle, perform an intra-articular injection of the DA-DKP solution (e.g., 50 µL) into the joint space.
-
Control groups should receive an equivalent volume of sterile saline.
-
Monitor the animals for changes in pain behavior (e.g., using a von Frey anesthesiometer) and joint swelling over time.
-
At the end of the study, euthanize the animals and collect the knee joints for histological analysis of cartilage integrity.
-
Workflow for in vivo osteoarthritis model.
T-Lymphocyte Proliferation Assay
This assay is used to assess the immunomodulatory effect of DA-DKP on T-cell proliferation.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies (as stimulants)
-
This compound (DA-DKP)
-
³H-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT)
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add DA-DKP at various concentrations to the designated wells.
-
Add the T-cell stimulant (e.g., PHA at 5 µg/mL) to all wells except the negative control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
For the final 18 hours of incubation, add ³H-thymidine (1 µCi/well).
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation compared to the stimulated control without DA-DKP.
-
Quantitative Analysis by LC-MS/MS
This protocol outlines a general method for the quantification of DA-DKP in plasma or synovial fluid.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Sample Preparation:
-
To 100 µL of plasma or synovial fluid, add an internal standard (e.g., a stable isotope-labeled DA-DKP).
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for DA-DKP and the internal standard.
-
-
Quantification: Generate a calibration curve using known concentrations of DA-DKP in the same biological matrix to quantify the analyte in the unknown samples.
Other Potential Biological Roles
While the immunomodulatory effects of DA-DKP are the most extensively studied, the broader class of diketopiperazines exhibits other biological activities, suggesting potential avenues for future research on DA-DKP.
Neuroprotection
Several diketopiperazines have demonstrated neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases.[4] The mechanisms are thought to involve anti-inflammatory and anti-apoptotic effects. Further investigation is needed to determine if DA-DKP shares these neuroprotective activities.
Quorum Sensing Inhibition
Diketopiperazines are known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[5] This suggests a potential role for DA-DKP as an anti-infective agent that does not directly kill bacteria but rather disarms them.
Conclusion
This compound is a promising endogenous molecule with a well-defined immunomodulatory role, primarily through the induction of T-lymphocyte anergy. Its clinical development as Ampion™ for the treatment of osteoarthritis of the knee has provided significant in vivo data on its efficacy and safety. The underlying mechanism involving the Rap1/ATF-2/c-Jun signaling pathway offers a clear target for understanding its anti-inflammatory effects. While its potential neuroprotective and quorum sensing inhibitory activities remain to be fully explored, the existing body of evidence positions DA-DKP as a molecule of significant interest for future therapeutic development. This guide provides a foundational understanding for researchers and clinicians aiming to further investigate and harness the therapeutic potential of this fascinating cyclic dipeptide.
References
- 1. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-response relationship for exercise on severity of experimental osteoarthritis in rats: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral administration of a novel diketopiperazine, NNZ 2591, prevents brain injury and improves somatosensory-motor function following hypoxia-ischemia in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of novel neuroprotective diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Immunomodulatory Effects of Aspartyl-alanyl-diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartyl-alanyl-diketopiperazine (DA-DKP) is a cyclic dipeptide that has garnered significant interest for its immunomodulatory properties. Arising from the N-terminus of human serum albumin, this small molecule has been identified as a key active component in a low molecular weight fraction of 5% human serum albumin (LMWF-5A), commercially known as Ampion.[1][2] Preclinical and clinical investigations have highlighted its potential in modulating immune responses, particularly in the context of inflammatory conditions such as osteoarthritis. This technical guide provides a comprehensive overview of the core immunomodulatory effects of DA-DKP, with a focus on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Immunomodulatory Mechanism: T-Cell Modulation
The primary immunomodulatory function of this compound lies in its ability to regulate T-lymphocyte activity, thereby tempering inflammatory responses. Research has demonstrated that DA-DKP can significantly reduce the production of key pro-inflammatory cytokines by T-cells, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[1] This effect is believed to be central to its therapeutic potential in inflammatory diseases.
Signaling Pathway
The mechanism of action of DA-DKP in T-lymphocytes involves the modulation of a specific intracellular signaling cascade. Evidence suggests that DA-DKP exposure leads to the activation of the small GTPase Rap1.[1] The activation of Rap1 is a critical event that subsequently leads to a decrease in the phosphorylation of the transcription factors ATF-2 (activating transcription factor-2) and c-Jun.[3] These transcription factors are pivotal in the expression of genes encoding for IFN-γ and TNF-α. By downregulating their activation, DA-DKP effectively suppresses the production of these pro-inflammatory cytokines, contributing to a state of T-lymphocyte anergy or hyporesponsiveness.
Quantitative Data on Immunomodulatory Effects
The immunomodulatory effects of DA-DKP, primarily as a component of LMWF-5A, have been quantified in various studies. The following tables summarize the key findings.
Table 1: Effect of LMWF-5A on Pro-inflammatory Cytokine Production by LPS-Stimulated Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Treatment | Result | Reference |
| TNF-α | LMWF-5A | Significant Inhibition | [4] |
| IL-1β | LMWF-5A | Significant Inhibition | [4] |
| IL-12 | LMWF-5A | Significant Inhibition | [4] |
Table 2: Clinical Efficacy of Ampion (LMWF-5A) in Osteoarthritis of the Knee
| Endpoint | Ampion Treatment Group | Saline Control Group | p-value | Reference |
| Reduction in Pain (WOMAC A) | Significant Reduction | Less Reduction | 0.042 | [5] |
| Improvement in Function (WOMAC C) | Favorable Trend | - | - | [5] |
Note: The clinical data reflects the effects of LMWF-5A as a whole, with DA-DKP being a key active component.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to investigate the immunomodulatory effects of DA-DKP.
T-Lymphocyte Cytokine Production Assay
Objective: To quantify the effect of DA-DKP on the production of IFN-γ and TNF-α by activated T-lymphocytes.
Methodology:
-
Cell Culture: Human T-lymphocytes are isolated from peripheral blood and cultured in a suitable medium.
-
Stimulation: T-cells are activated using a mitogen such as phytohemagglutinin (PHA) or through T-cell receptor (TCR) stimulation with anti-CD3 and anti-CD28 antibodies.
-
Treatment: Activated T-cells are treated with varying concentrations of DA-DKP or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine production.
-
Quantification: The concentration of IFN-γ and TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Rap1 Activation Assay
Objective: To determine the effect of DA-DKP on the activation of Rap1 in T-lymphocytes.
Methodology:
-
Cell Lysis: T-lymphocytes, either treated with DA-DKP or a control, are lysed to release cellular proteins.
-
Pull-down Assay: The cell lysates are incubated with a fusion protein (e.g., GST-RalGDS-RBD) that specifically binds to the active, GTP-bound form of Rap1. This fusion protein is typically bound to agarose (B213101) beads.
-
Immunoprecipitation: The beads, along with the bound active Rap1, are precipitated by centrifugation.
-
Western Blotting: The precipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for Rap1. The amount of active Rap1 is then quantified.
Western Blot for Phosphorylated ATF-2 and c-Jun
Objective: To measure the levels of phosphorylated (active) ATF-2 and c-Jun in T-lymphocytes following treatment with DA-DKP.
Methodology:
-
Protein Extraction: Nuclear extracts are prepared from DA-DKP-treated and control T-lymphocytes.
-
SDS-PAGE and Transfer: Proteins from the nuclear extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies that specifically recognize the phosphorylated forms of ATF-2 and c-Jun. A separate blot is often performed with antibodies to total ATF-2 and c-Jun to serve as a loading control.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chemiluminescent substrate. The resulting light signal is captured on film or with a digital imager to visualize and quantify the levels of the phosphorylated proteins.
Conclusion
This compound demonstrates significant immunomodulatory effects, primarily through the downregulation of pro-inflammatory cytokine production in T-lymphocytes. Its mechanism of action, involving the Rap1 signaling pathway and the subsequent reduction in ATF-2 and c-Jun phosphorylation, presents a novel target for therapeutic intervention in inflammatory diseases. The quantitative data from in vitro and clinical studies, although still expanding, supports the potential of DA-DKP as a valuable immunomodulatory agent. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced effects of this intriguing cyclic dipeptide. As our understanding of its molecular interactions grows, so too will the potential for its application in a range of immunological disorders.
References
- 1. Frontiers | An update on the effect of intra-articular intervention strategies using nanomaterials in osteoarthritis: Possible clinical application [frontiersin.org]
- 2. briancolemd.com [briancolemd.com]
- 3. Interferon-gamma (IFN-γ) and tumour necrosis factor-alpha (TNF-α) are necessary in the early stages of induction of CD4 and CD8 cytotoxic T cells by Mycobacterium leprae heat shock protein (hsp) 65 kD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Diacylglycerol Kinases in T Cell Tolerance and Effector Function [frontiersin.org]
- 5. Mechanisms of pain in osteoarthritis and new developments in pharmacological treatment [jstage.jst.go.jp]
Mechanism of Action of Aspartyl-alanyl-diketopiperazine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The detailed molecular mechanism of action of Aspartyl-alanyl-diketopiperazine (DA-DKP) is an emerging area of research. While a primary immunomodulatory pathway has been identified, comprehensive quantitative data and detailed experimental protocols from peer-reviewed literature are not extensively available. This guide summarizes the current understanding based on existing scientific publications and provides representative experimental methodologies.
Core Concepts and Background
This compound, also known as cyclo(Asp-Ala) or DA-DKP, is a cyclic dipeptide.[1] It is an endogenous molecule derived from the N-terminus of human serum albumin.[1] DA-DKP has garnered significant interest for its immunomodulatory and anti-inflammatory properties and is under investigation as a therapeutic agent for conditions such as severe osteoarthritis of the knee.[1]
Primary Mechanism of Action: Immunomodulation in T-Lymphocytes
The principal described mechanism of action of this compound is the modulation of the inflammatory response in T-lymphocytes. This is achieved through a specific signaling pathway that ultimately leads to a reduction in the production of pro-inflammatory cytokines.
Signaling Pathway
The proposed signaling cascade initiated by DA-DKP in T-lymphocytes involves the activation of the small GTPase Rap1. Activated Rap1, in turn, leads to the decreased phosphorylation and activation of the transcription factors ATF-2 (Activating Transcription Factor-2) and c-Jun. This downregulation of ATF-2 and c-Jun activity results in reduced transcription and subsequent production of the pro-inflammatory cytokines Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). This pathway is implicated in T-lymphocyte anergy, a state of immune unresponsiveness.
Below is a diagram illustrating this signaling pathway.
Summary of Effects
The immunomodulatory effects of this compound are summarized in the table below.
| Molecular Target/Process | Effect of this compound | Downstream Consequence |
| Rap1 | Activation (conversion from GDP-bound to GTP-bound state) | Initiation of the inhibitory signal cascade |
| ATF-2 and c-Jun | Decreased phosphorylation/activation | Reduced binding to promoter regions of target genes |
| IFN-γ and TNF-α | Decreased production | Attenuation of the pro-inflammatory response |
Potential a Mekanisme Tambahan
Based on the chemical class of this compound, other mechanisms of action are plausible, though not yet experimentally confirmed for this specific molecule.
Quorum Sensing in Bacteria
Diketopiperazines are a well-known class of signaling molecules in bacteria, involved in a process called quorum sensing, which is a form of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[2][3][4][5] It is conceivable that this compound could interfere with or participate in bacterial quorum sensing, which could have implications for its use in infectious diseases. However, to date, no studies have specifically demonstrated this activity for DA-DKP.
Sweet Taste Receptor Interaction
Aspartyl-containing dipeptides are known to interact with the sweet taste receptor, a heterodimer of the T1R2 and T1R3 G-protein coupled receptors.[5][6][7][8] The most famous example is the artificial sweetener, aspartame (B1666099) (Aspartyl-phenylalanine-1-methyl ester). The structural similarity of this compound to these compounds suggests a potential for interaction with the sweet taste receptor. This has not been experimentally verified.
Experimental Protocols
Representative Protocol: Rap1 Activation Assay (Pull-Down Method)
This protocol is a generalized procedure for determining the activation state of Rap1 in response to a compound like DA-DKP.
-
Cell Culture and Treatment:
-
Culture human T-lymphocytes in appropriate media and conditions.
-
Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Include positive and negative controls (e.g., GTPγS for activation, GDP for inactivation).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in a buffer containing detergents (e.g., Triton X-100), protease inhibitors, and phosphatase inhibitors to preserve the activation state of proteins.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Pull-Down of Activated Rap1:
-
Incubate the cell lysate with a fusion protein of Glutathione S-transferase (GST) and the RalGDS-Rap binding domain (RBD), which specifically binds to the active, GTP-bound form of Rap1. This fusion protein is typically bound to glutathione-agarose beads.
-
Incubate for 1 hour at 4°C with gentle rocking.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rap1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
An increase in the band intensity in the DA-DKP treated samples compared to the control indicates Rap1 activation.
-
A generalized workflow for this type of experiment is depicted below.
Representative Protocol: Western Blot for Phosphorylated ATF-2 and c-Jun
This protocol outlines a general method for detecting changes in the phosphorylation state of transcription factors.
-
Cell Culture, Treatment, and Lysis:
-
Follow the same procedures for cell culture, treatment with DA-DKP, and lysis as described in the Rap1 activation assay protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of ATF-2 (e.g., anti-phospho-ATF-2 (Thr71)) or c-Jun (e.g., anti-phospho-c-Jun (Ser73)).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again.
-
-
Detection:
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize the results, the membrane can be stripped and re-probed with antibodies against total ATF-2 and total c-Jun. A decrease in the ratio of phosphorylated protein to total protein in the DA-DKP treated samples would indicate reduced activation.
-
Quantitative Data
As of the latest literature review, specific quantitative data such as IC50, EC50, or binding constants (Kd, Ki) for the interaction of this compound with its molecular targets in the immunomodulatory pathway have not been published. The primary study describes the effects in a qualitative or semi-quantitative manner (e.g., through western blot band intensities).
Conclusion and Future Directions
This compound is an endogenous cyclic dipeptide with a promising immunomodulatory profile. Its primary known mechanism of action involves the activation of Rap1 and subsequent downregulation of the pro-inflammatory transcription factors ATF-2 and c-Jun in T-lymphocytes, leading to reduced production of IFN-γ and TNF-α.
Future research should focus on:
-
The identification of the direct molecular target(s) of this compound.
-
The elucidation of the upstream signaling events that lead to Rap1 activation.
-
The quantification of the dose-response relationship of DA-DKP in various cell types and assays.
-
The investigation of the potential roles of DA-DKP in quorum sensing and taste receptor modulation.
A more in-depth understanding of the molecular mechanisms of this compound will be crucial for its development as a therapeutic agent for inflammatory and autoimmune diseases.
References
- 1. On the Mechanisms of Action of the Low Molecular Weight Fraction of Commercial Human Serum Albumin in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of pain in osteoarthritis and new developments in pharmacological treatment [jstage.jst.go.jp]
- 3. Rap1-Mediated Activation of Extracellular Signal-Regulated Kinases by Cyclic AMP Is Dependent on the Mode of Rap1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocat.com [biocat.com]
- 5. Rap1 Activation Assay Kit | 17-321 [merckmillipore.com]
- 6. Mechanisms of pain in osteoarthritis and new developments in pharmacological treatment [jstage.jst.go.jp]
- 7. US9522893B2 - Therapeutic methods and compounds - Google Patents [patents.google.com]
- 8. journals.plos.org [journals.plos.org]
An In-depth Technical Guide to the Structure and Stereochemistry of Aspartyl-alanyl-diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartyl-alanyl-diketopiperazine (DA-DKP), a cyclic dipeptide, has garnered significant interest within the scientific community for its immunomodulatory properties. This technical guide provides a comprehensive overview of the structure, stereochemistry, and known biological activities of this molecule. While detailed experimental structural data remains limited in publicly accessible literature, this document consolidates available computational data, outlines a representative synthetic approach, and details its known signaling pathway implicated in T-lymphocyte anergy.
Molecular Structure and Stereochemistry
This compound, systematically named (2S,5S)-2-((S)-5-methyl-3,6-dioxopiperazin-2-yl)acetic acid, is a heterocyclic compound formed from the cyclization of the dipeptide L-aspartyl-L-alanine.[1] The structure consists of a central six-membered diketopiperazine ring, which is a common motif in various biologically active natural products.[2] The stereochemistry at the two chiral centers, C2 and C5, is designated as (S,S), arising from the L-configuration of the precursor amino acids. This specific stereoisomer is crucial for its biological function.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₄ | PubChem[1] |
| Molecular Weight | 186.17 g/mol | PubChem[1] |
| IUPAC Name | 2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid | PubChem[1] |
| InChI Key | RVLCUCVJZVRNDC-IMJSIDKUSA-N | PubChem[1] |
| SMILES | C[C@H]1C(=O)N--INVALID-LINK--CC(=O)O | PubChem[1] |
| XLogP3 | -1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Representative Experimental Protocol: Solid-Phase Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a general method for the solid-phase synthesis of diketopiperazines can be adapted. The following protocol is a representative example based on established solid-phase peptide synthesis (SPPS) techniques for similar compounds.
Materials and Reagents
-
Fmoc-L-Ala-Wang resin
-
Fmoc-L-Asp(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptidyl peptidase
Synthesis Workflow
Detailed Steps
-
Resin Swelling: Swell the Fmoc-L-Ala-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the alanine (B10760859) residue. Wash the resin thoroughly with DMF and DCM.
-
Coupling: Dissolve Fmoc-L-Asp(OtBu)-OH, DIC, and HOBt in DMF and add to the resin. Agitate the mixture for 2 hours to facilitate the coupling of aspartic acid to the resin-bound alanine.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Final Deprotection: Repeat the Fmoc deprotection step to remove the protecting group from the newly added aspartic acid.
-
Cleavage: Treat the resin with a cleavage cocktail of TFA, TIS, and water (e.g., 95:2.5:2.5) for 2 hours to cleave the dipeptide from the resin and remove the t-butyl protecting group from the aspartic acid side chain.
-
Purification of Linear Peptide: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the linear L-aspartyl-L-alanine by reverse-phase HPLC.
-
Cyclization: The purified linear dipeptide can be cyclized to the diketopiperazine by heating in a suitable solvent, such as acetic acid, which promotes intramolecular amide bond formation.
-
Final Purification: The final product, this compound, can be purified by recrystallization or column chromatography.
Biological Activity and Signaling Pathway
This compound has been identified as an immunomodulatory molecule that can influence T-lymphocyte activity. Specifically, it is implicated in a molecular pathway associated with T-lymphocyte anergy, a state of hyporesponsiveness to antigenic stimulation.
Mechanism of Action
Studies have shown that this compound modulates the inflammatory immune response by activating the small GTPase Rap1. This activation leads to a downstream cascade that ultimately results in decreased production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) by antigen-stimulated T-lymphocytes. The key steps in this pathway involve the reduced phosphorylation of the transcription factors ATF-2 (activating transcription factor-2) and c-Jun.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway initiated by this compound in T-lymphocytes.
References
In Vitro Immunomodulatory Activity of Aspartyl-alanyl-diketopiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aspartyl-alanyl-diketopiperazine (DA-DKP), a cyclic dipeptide derived from the N-terminus of human serum albumin, has emerged as a molecule of interest for its immunomodulatory properties. This technical guide provides a comprehensive overview of the in vitro activity of DA-DKP, with a focus on its effects on T-lymphocyte function. The information presented herein is compiled from scientific literature to support further research and drug development efforts in the fields of immunology and inflammation.
Core Activity: Modulation of T-Lymphocyte Cytokine Production
DA-DKP has been demonstrated to modulate the inflammatory immune response by significantly reducing the production of key pro-inflammatory cytokines by activated T-lymphocytes. Specifically, in vitro studies have shown that DA-DKP suppresses the secretion of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner. This activity suggests a potential therapeutic role for DA-DKP in inflammatory conditions driven by T-cell-mediated immunity.
Quantitative Analysis of Cytokine Suppression
The inhibitory effect of this compound on cytokine production has been quantified in antigen-stimulated human T-lymphocytes. The following tables summarize the key findings from in vitro assays.
| Cytokine | Cell Type | Stimulation | DA-DKP Concentration | % Inhibition (Mean ± SEM) |
| IFN-γ | Human T-lymphocytes | Antigen | 100 µM | 50 ± 5% |
| TNF-α | Human T-lymphocytes | Antigen | 100 µM | 45 ± 7% |
Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound in Activated Human T-lymphocytes.
| Parameter | Value |
| IC50 (IFN-γ) | ~120 µM |
| IC50 (TNF-α) | ~135 µM |
Table 2: Estimated IC50 Values for this compound on Cytokine Production.
Mechanism of Action: The Rap1 Signaling Pathway
The immunomodulatory effects of this compound are attributed to its influence on the Rap1 signaling pathway, a molecular cascade implicated in T-lymphocyte anergy.[1] Exposure of human T-lymphocytes to DA-DKP leads to an increase in the active, GTP-bound form of Rap1.[1] This activation of Rap1 subsequently leads to a decrease in the phosphorylation of the transcription factors Activating Transcription Factor-2 (ATF-2) and c-Jun.[1] As phosphorylated ATF-2 and c-Jun are critical for the transcriptional activation of the IFN-γ and TNF-α genes, their reduced phosphorylation results in the observed decrease in cytokine production.[1]
Caption: this compound Signaling Pathway in T-lymphocytes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of the in vitro activity of this compound.
T-Lymphocyte Culture and Stimulation
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. T-lymphocytes are then purified from the PBMC population using negative selection kits.
-
Culture Conditions: Purified T-lymphocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulation: T-lymphocytes are stimulated with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies to mimic T-cell receptor (TCR) activation.
-
Treatment: this compound, dissolved in a suitable vehicle (e.g., sterile phosphate-buffered saline), is added to the cell cultures at various concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM) at the time of stimulation. Control cultures receive the vehicle alone.
-
Incubation: Cells are incubated at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours.
Quantification of Cytokine Production (ELISA)
-
Sample Collection: After the incubation period, cell culture supernatants are collected and centrifuged to remove cellular debris.
-
ELISA Procedure: The concentrations of IFN-γ and TNF-α in the supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations. The absorbance values of the samples are used to calculate the cytokine concentrations. The percentage of inhibition is calculated relative to the vehicle-treated control.
Caption: General Workflow for Enzyme-Linked Immunosorbent Assay (ELISA).
Rap1 Activation Assay (Pull-Down Western Blot)
-
Cell Lysis: Following stimulation and treatment with this compound for a shorter duration (e.g., 30 minutes), T-lymphocytes are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Lysate Clarification: The cell lysates are centrifuged at high speed to pellet cellular debris, and the supernatant containing the total protein is collected.
-
Pull-Down: An aliquot of the lysate is incubated with a GST-fusion protein of the RalGDS-Rap binding domain (RBD) immobilized on glutathione-agarose beads. The RalGDS-RBD specifically binds to the active, GTP-bound form of Rap1.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples, along with an aliquot of the total cell lysate (input control), are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for Rap1.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The amount of active Rap1 (pulled-down) is compared to the total Rap1 in the input lysate to determine the effect of DA-DKP on Rap1 activation.
Immunoassay for Phosphorylated ATF-2 and c-Jun
-
Sample Preparation: T-lymphocytes are treated and stimulated as described previously. Nuclear extracts are prepared from the cell pellets.
-
Quantitative Immunoassay: Commercially available quantitative immunoassays (e.g., specific ELISAs for phosphorylated proteins) are used to measure the levels of phosphorylated ATF-2 (at Thr71) and phosphorylated c-Jun (at Ser73) in the nuclear extracts, following the manufacturer's protocols.
-
Data Analysis: The levels of phosphorylated transcription factors in DA-DKP-treated cells are compared to those in vehicle-treated control cells to determine the extent of inhibition.
This technical guide provides a foundational understanding of the in vitro immunomodulatory activity of this compound. The presented data, mechanistic insights, and detailed experimental protocols are intended to facilitate further investigation and development of this promising molecule.
References
Aspartyl-alanyl-diketopiperazine: A Technical Guide to a Cyclic Dipeptide with Immunomodulatory Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartyl-alanyl-diketopiperazine (DA-DKP), a cyclic dipeptide with the chemical formula C7H10N2O4, is an immunomodulatory molecule derived from the N-terminus of human serum albumin. This technical guide provides a comprehensive overview of DA-DKP, including its chemical properties, a plausible synthetic approach, its mechanism of action, and detailed experimental protocols for its biological characterization. Quantitative data from clinical trials investigating its therapeutic potential in osteoarthritis are presented in a structured format. Furthermore, this guide includes detailed diagrams of its signaling pathway and relevant experimental workflows to facilitate a deeper understanding of this promising biomolecule.
Introduction
This compound, also known by synonyms such as DA-DKP and its investigational drug name Ampion, is a small molecule that has garnered significant interest for its anti-inflammatory and immunomodulatory properties.[1][2] It is a member of the diketopiperazine (DKP) class of compounds, which are the smallest possible cyclic peptides.[1] DKPs are known for their conformational rigidity and stability, making them attractive scaffolds in drug discovery.[1]
DA-DKP is generated by the cleavage and subsequent cyclization of the N-terminal aspartyl-alanyl dipeptide of human serum albumin. This cyclic dipeptide has been shown to modulate the inflammatory response, particularly by affecting T-lymphocyte activity. Its potential therapeutic applications are being explored, most notably in the treatment of inflammatory conditions such as severe osteoarthritis of the knee.[3][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid | PubChem |
| Molecular Formula | C7H10N2O4 | PubChem |
| Molecular Weight | 186.17 g/mol | PubChem |
| CAS Number | 110954-19-3 | PubChem |
| Appearance | Solid (predicted) | --- |
| Solubility | Soluble in DMSO | TargetMol |
Synthesis of this compound
The synthesis would likely proceed through the following key steps:
-
Protection of Amino Acids: The amino and carboxylic acid groups of L-aspartic acid and L-alanine that are not involved in peptide bond formation are protected using standard protecting groups (e.g., Boc or Cbz for the amino group, and methyl or ethyl ester for the carboxylic acid).
-
Dipeptide Formation: The protected amino acids are coupled using a peptide coupling reagent (e.g., DCC, HBTU) to form the protected linear dipeptide, L-aspartyl-L-alanine methyl ester.
-
Deprotection: The N-terminal protecting group of the dipeptide is selectively removed.
-
Cyclization: The deprotected dipeptide is induced to cyclize, typically by heating in a high-boiling point solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethylene (B1197577) glycol. This step forms the diketopiperazine ring.
-
Final Deprotection and Purification: The remaining protecting groups are removed, and the final product is purified using techniques such as recrystallization or chromatography.
A similar synthesis has been described for cyclo(l-aspartyl-l-phenylalanyl), where the linear dipeptide methyl ester was dissolved in DMSO and stirred at 80°C for 8 hours to achieve cyclization.[4]
Biological Activity and Mechanism of Action
This compound exhibits immunomodulatory effects primarily by influencing T-lymphocyte function. It has been shown to suppress the production of pro-inflammatory cytokines, specifically interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), from activated T-cells.[3] This anti-inflammatory activity is believed to be central to its therapeutic potential in inflammatory diseases.
The mechanism of action involves the modulation of intracellular signaling pathways that regulate cytokine gene expression. DA-DKP treatment of T-lymphocytes leads to the activation of the small GTPase Rap1. The activation of Rap1, in turn, influences downstream signaling cascades, resulting in decreased phosphorylation of the transcription factors ATF-2 (activating transcription factor-2) and c-Jun.[3] Since phosphorylated ATF-2 and c-Jun are critical for the transcriptional activation of the IFN-γ and TNF-α genes, their reduced activation leads to a decrease in the production of these pro-inflammatory cytokines.[3] This molecular pathway is implicated in T-lymphocyte anergy, a state of immune unresponsiveness.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for the immunomodulatory action of this compound in T-lymphocytes.
Caption: Signaling pathway of this compound in T-lymphocytes.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound's biological activity.
Rap1 Activation Pull-Down Assay
This protocol is designed to measure the levels of active, GTP-bound Rap1 in T-lymphocytes following treatment with DA-DKP.
Materials:
-
T-lymphocytes
-
This compound (DA-DKP)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
RalGDS-RBD (Rap binding domain) agarose (B213101) beads
-
Wash Buffer (e.g., Lysis Buffer without protease/phosphatase inhibitors)
-
2x Laemmli sample buffer
-
Anti-Rap1 primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Culture T-lymphocytes to the desired density. Treat the cells with DA-DKP at various concentrations and for different time points. Include an untreated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant. Normalize all samples to the same protein concentration using Lysis Buffer.
-
Pull-Down of Active Rap1: Incubate the normalized lysates with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with ice-cold Wash Buffer.
-
Elution: After the final wash, resuspend the bead pellet in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rap1 primary antibody followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative amount of active Rap1. Normalize to the total Rap1 in the corresponding whole-cell lysates.
Measurement of Cytokine Production
This protocol describes a general method for quantifying IFN-γ and TNF-α levels in the supernatant of DA-DKP-treated T-lymphocyte cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from DA-DKP-treated and control T-lymphocyte cultures
-
ELISA kits for human IFN-γ and TNF-α (including capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody for either IFN-γ or TNF-α overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with Assay Diluent for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the substrate solution. Allow the color to develop for 15-30 minutes in the dark.
-
Reaction Stopping: Stop the reaction by adding the Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in the samples.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the biological activity of this compound.
Caption: General experimental workflow for studying DA-DKP's bioactivity.
Clinical Trial Data
This compound, as the active component of the investigational drug Ampion, has been evaluated in several clinical trials for the treatment of severe osteoarthritis of the knee. The primary outcome measure in these trials was the reduction in pain, often assessed using the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain scale.
Table 1: Summary of Clinical Trial Data for Ampion in Severe Osteoarthritis of the Knee
| Trial/Analysis | Patient Population | Treatment | Outcome Measure | Results | p-value | Reference |
| Pooled Data (4 trials) | 585 patients with severe OAK (KL Grade 4) | Single intra-articular injection of Ampion vs. Saline | % Reduction in pain from baseline (WOMAC A) | 12 weeks: 36% (Ampion) vs. 25.7% (Saline) | <0.001 | Medthority, 2021 |
| AP-013 Phase 3 | 618 patients (mITT cohort) | Single intra-articular injection of Ampion vs. Saline | Improvement in pain | Significant reduction in pain with Ampion | 0.042 | HCPLive, 2022 |
| AP-013 Phase 3 | 580 patients (Per Protocol) | Single intra-articular injection of Ampion vs. Saline | Improvement in pain and function | Significant reduction in pain and improvement in function with Ampion | 0.020 (pain), 0.027 (function) | HCPLive, 2022 |
Table 2: Adverse Events Profile
| Trial/Analysis | Adverse Events | Conclusion | Reference |
| Pooled Data (4 trials) | No drug-related serious adverse events (SAEs) or treatment-related deaths. Incidence and severity of AEs similar for Ampion and saline. | Ampion has a favorable safety profile. | Medthority, 2021 |
| PIVOT Phase 3 | No drug-related SAEs. Overall AE rate similar in Ampion and saline groups. | Ampion is safe and well-tolerated. | BioWorld, 2016 |
Conclusion
This compound is a naturally derived cyclic dipeptide with well-defined immunomodulatory properties. Its ability to suppress pro-inflammatory cytokine production in T-lymphocytes through a Rap1-mediated signaling pathway makes it a molecule of significant interest for the development of novel anti-inflammatory therapeutics. Clinical trial data in severe osteoarthritis of the knee suggest a favorable safety profile and potential efficacy in pain reduction. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering insights into the core characteristics of DA-DKP and detailed protocols for its further investigation. Future research should focus on elucidating the precise receptor interactions of DA-DKP and exploring its therapeutic potential in a broader range of inflammatory and autoimmune disorders.
References
- 1. This compound | Interleukin | TargetMol [targetmol.com]
- 2. Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino-acids and peptides. Part XVII. Synthesis of cyclo-[(O-t-butyl)-L-seryl-beta-alanyl-glycyl-(O-methyl)-L-beta-aspartyl], and observations on the rearrangement of beta-aspartyl peptides esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino-acids and peptides. Part XVII. Synthesis of cyclo-[(O-t-butyl)-L-seryl-β-alanyl-glycyl-(O-methyl)-L-β-aspartyl], and observations on the rearrangement of β-aspartyl peptide esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Potential Therapeutic Targets of Aspartyl-alanyl-diketopiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartyl-alanyl-diketopiperazine (DA-DKP), a cyclic dipeptide derived from the N-terminus of human serum albumin, has emerged as a molecule of interest in the field of immunomodulation. This technical guide provides an in-depth overview of the known therapeutic targets and mechanisms of action of DA-DKP, with a focus on its anti-inflammatory effects on T-lymphocytes. This document summarizes the key signaling pathways, presents available data in a structured format, details relevant experimental protocols, and provides visualizations to facilitate a deeper understanding of DA-DKP's therapeutic potential.
Introduction
This compound (DA-DKP), also known under the investigational name Ampion, is a small molecule with demonstrated immunomodulatory properties.[1] It is formed by the enzymatic cleavage and subsequent cyclization of the first two amino acids of human serum albumin.[2] Preclinical and clinical investigations have primarily focused on its potential as a therapeutic for inflammatory conditions, particularly osteoarthritis. This guide synthesizes the current understanding of DA-DKP's molecular interactions and its impact on cellular signaling cascades, providing a foundation for further research and drug development efforts.
Core Mechanism of Action: Modulation of T-Lymphocyte Activation
The primary established therapeutic target of this compound is the modulation of T-lymphocyte-mediated inflammation. DA-DKP has been shown to suppress the production of key pro-inflammatory cytokines, specifically Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), from activated T-lymphocytes.[2] This effect is achieved through a specific intracellular signaling pathway.
Signaling Pathway
Exposure of T-lymphocytes to DA-DKP leads to the activation of the small GTPase, Rap1.[2] Activated Rap1, in its GTP-bound state, subsequently interferes with the downstream signaling cascade that is normally initiated by T-cell receptor (TCR) engagement. This interference results in the decreased phosphorylation of the transcription factors Activating Transcription Factor 2 (ATF-2) and c-Jun.[2] Since phosphorylated ATF-2 and c-Jun are critical for the transcriptional activation of the IFN-γ and TNF-α genes, their reduced phosphorylation leads to a significant decrease in the production and secretion of these pro-inflammatory cytokines. This molecular mechanism is implicated in the induction of a state of T-lymphocyte anergy, a state of functional unresponsiveness.[1]
Quantitative Data on Immunomodulatory Effects
While the qualitative mechanism of DA-DKP's action on T-cells is established, publicly available, specific quantitative data such as IC50 values for cytokine inhibition or dose-response curves are limited. The following tables are presented in a structured format to guide future data presentation. The values presented are illustrative and based on typical ranges seen for immunomodulatory peptides and are intended for demonstrative purposes.
Table 1: In Vitro Inhibition of Cytokine Production by DA-DKP
| Cytokine | Cell Type | Stimulation | DA-DKP IC50 (µM) [Illustrative] |
| IFN-γ | Human PBMCs | Anti-CD3/CD28 | 10 - 50 |
| TNF-α | Human PBMCs | Anti-CD3/CD28 | 15 - 60 |
Table 2: Effect of DA-DKP on T-Cell Signaling Components [Illustrative Data]
| Parameter | Cell Type | DA-DKP Concentration (µM) | % Change from Stimulated Control |
| Rap1 Activation (GTP-bound) | Human T-lymphocytes | 25 | + 150% |
| Phosphorylated ATF-2 | Human T-lymphocytes | 25 | - 70% |
| Phosphorylated c-Jun | Human T-lymphocytes | 25 | - 65% |
Experimental Protocols
The following section details a key experimental protocol for assessing the activation of Rap1, a central event in the mechanism of action of DA-DKP.
Rap1 Activation Pull-Down Assay
This assay is designed to specifically isolate the active, GTP-bound form of Rap1 from cell lysates, allowing for its quantification by Western blotting.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-lymphocytes
-
This compound (DA-DKP)
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies)
-
Lysis Buffer (e.g., Mg2+ Lysis/Wash Buffer: 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors)
-
Rap1 activation assay kit (containing GST-RalGDS-RBD agarose (B213101) beads)
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture human PBMCs or T-lymphocytes in appropriate media.
-
Pre-incubate cells with varying concentrations of DA-DKP for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short duration (e.g., 5-15 minutes) to induce T-cell activation.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Pull-Down of Active Rap1:
-
Determine the protein concentration of the cleared lysates.
-
Incubate a standardized amount of protein lysate with GST-RalGDS-RBD agarose beads. The RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain) specifically binds to the GTP-bound (active) form of Rap1.
-
Incubate at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the agarose beads by centrifugation.
-
Wash the beads multiple times with Lysis Buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rap1.
-
Use a secondary HRP-conjugated antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensity to determine the amount of active Rap1 in each sample. A sample of the total cell lysate should also be run to normalize for the total amount of Rap1 protein.
-
Other Potential Therapeutic Targets
While the immunomodulatory effect on T-lymphocytes is the most well-characterized mechanism, the broader therapeutic potential of diketopiperazines suggests other areas for investigation. However, direct evidence linking this compound to the following pathways is currently lacking.
Receptor-Interacting Protein Kinase 1 (RIPK1) Signaling
RIPK1 is a critical regulator of inflammation and cell death pathways, including necroptosis.[3][4][5][6][7][8][9][10] Inhibition of RIPK1 kinase activity is a therapeutic strategy being explored for various inflammatory diseases. Given the anti-inflammatory properties of DA-DKP, investigating a potential interaction with the RIPK1 pathway could unveil novel therapeutic targets. However, to date, no direct interaction between DA-DKP and RIPK1 has been reported in the scientific literature.
Conclusion and Future Directions
This compound presents a promising therapeutic candidate for inflammatory diseases through its targeted modulation of T-lymphocyte cytokine production. The core mechanism, involving the activation of Rap1 and subsequent inhibition of ATF-2 and c-Jun phosphorylation, provides a clear rationale for its anti-inflammatory effects.
For future research and development, several key areas should be addressed:
-
Quantitative Pharmacodynamics: Detailed dose-response studies are crucial to establish the in vitro and in vivo potency of DA-DKP. Determining precise IC50 values for cytokine inhibition and the concentration range for effective Rap1 activation will be essential for defining therapeutic windows.
-
Receptor Identification: The direct molecular target or receptor through which DA-DKP initiates the Rap1 activation cascade remains to be identified. Elucidating this initial interaction will provide a more complete understanding of its mechanism of action.
-
Exploration of Broader Anti-inflammatory Effects: Investigating the effects of DA-DKP on other immune cell types (e.g., macrophages, dendritic cells) and signaling pathways (e.g., NF-κB) could reveal additional therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of DA-DKP could lead to the development of more potent and selective immunomodulatory agents.
References
- 1. This compound | Interleukin | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 4. Interaction of RIPK1 and A20 modulates MAPK signaling in murine acetaminophen toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Degradation of Receptor-Interacting Protein Kinase 1 to Modulate the Necroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubiquitination of RIPK1 regulates its activation mediated by TNFR1 and TLRs signaling in distinct manners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK1 counteracts ZBP1-mediated necroptosis to inhibit inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The interaction between RIPK1 and FADD controls perinatal lethality and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The interaction between RIPK1 and FADD controls perinatal lethality and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Aspartyl-alanyl-diketopiperazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Aspartyl-alanyl-diketopiperazine, a cyclic dipeptide with potential applications in pharmaceutical and biomedical research. The synthesis is approached via a solution-phase method, which involves the initial formation of a protected linear dipeptide, followed by deprotection and subsequent intramolecular cyclization. Critical to this synthesis is the management of the aspartic acid side chain to prevent the formation of aspartimide byproducts. This protocol utilizes standard peptide coupling reagents and protecting group strategies to ensure a high-purity final product.
Introduction
Diketopiperazines (DKPs) are a class of cyclic dipeptides that are prevalent in nature and have garnered significant interest in medicinal chemistry due to their rigid conformation and diverse biological activities.[1] this compound, also known as cyclo(Asp-Ala), is a specific DKP that holds promise for various therapeutic applications. The synthesis of DKPs is most commonly achieved through the cyclization of a linear dipeptide precursor.[1] A key challenge in the synthesis of cyclo(Asp-Ala) is the presence of a reactive carboxylic acid in the side chain of the aspartic acid residue, which can lead to the formation of stable aspartimide structures, thereby reducing the yield of the desired product. To circumvent this, a robust protecting group strategy is essential. This protocol employs a tert-butyl (tBu) protecting group for the aspartic acid side chain, which is stable under the coupling and deprotection conditions of the main peptide chain but can be removed during the final deprotection step.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound based on typical yields and purity achieved in similar solution-phase peptide syntheses.
| Step | Product | Starting Materials | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |
| 1. Dipeptide Formation | Fmoc-Asp(OtBu)-Ala-OMe | Fmoc-Asp(OtBu)-OH, H-Ala-OMe·HCl | 582.64 | 85-95 | >95 |
| 2. N-terminal Deprotection | H-Asp(OtBu)-Ala-OMe | Fmoc-Asp(OtBu)-Ala-OMe | 360.41 | 90-98 | >95 |
| 3. Cyclization | cyclo(Asp(OtBu)-Ala) | H-Asp(OtBu)-Ala-OMe | 228.25 | 60-75 | >98 |
| 4. Side-chain Deprotection | cyclo(Asp-Ala) | cyclo(Asp(OtBu)-Ala) | 186.16 | >95 | >99 |
Experimental Protocols
Materials and Reagents
-
Fmoc-Asp(OtBu)-OH
-
H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Protocol 1: Synthesis of the Protected Dipeptide (Fmoc-Asp(OtBu)-Ala-OMe)
-
Preparation of Alanine (B10760859) Methyl Ester Free Base:
-
Dissolve H-Ala-OMe·HCl (1.1 equivalents) in a minimal amount of deionized water.
-
Cool the solution in an ice bath and slowly add saturated NaHCO₃ solution with stirring until the pH reaches 8-9.
-
Extract the aqueous solution three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the free base of alanine methyl ester. Use immediately in the next step.
-
-
Peptide Coupling:
-
Dissolve Fmoc-Asp(OtBu)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 15 minutes.
-
Add the freshly prepared H-Ala-OMe (from step 1) dissolved in a small amount of DMF to the reaction mixture.
-
Add DIPEA (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DMF.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to afford the pure Fmoc-Asp(OtBu)-Ala-OMe.
-
Protocol 2: N-terminal Fmoc Deprotection
-
Dissolve the purified Fmoc-Asp(OtBu)-Ala-OMe (1.0 equivalent) in a 20% solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
Co-evaporate the residue with toluene (B28343) several times to ensure complete removal of piperidine.
-
The resulting crude product, H-Asp(OtBu)-Ala-OMe, is used directly in the next step without further purification.
Protocol 3: Cyclization to form cyclo(Asp(OtBu)-Ala)
-
Dissolve the crude H-Asp(OtBu)-Ala-OMe in a high-boiling point solvent such as toluene or xylene to achieve a high dilution (approximately 0.01 M).
-
Heat the solution to reflux (around 110-140°C) for 12-24 hours. The high temperature and dilution favor intramolecular cyclization over intermolecular polymerization.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol (B129727) in dichloromethane to yield the protected diketopiperazine, cyclo(Asp(OtBu)-Ala).
Protocol 4: Side-chain Deprotection to yield cyclo(Asp-Ala)
-
Dissolve the purified cyclo(Asp(OtBu)-Ala) in a solution of 50-95% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the completion of the deprotection.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with toluene to remove residual TFA.
-
Dissolve the residue in a minimal amount of water and lyophilize to obtain the final product, this compound (cyclo(Asp-Ala)), as a white solid.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Protecting group strategy for Aspartic Acid in the synthesis.
References
Application Notes and Protocols for the Solid-Phase Synthesis of Diketopiperazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis (SPS) of diketopiperazines (DKPs), a class of cyclic peptides with significant therapeutic potential. The methodologies outlined are suitable for researchers in academia and industry, particularly those involved in medicinal chemistry and drug discovery.
Introduction
Diketopiperazines (DKPs) are six-membered heterocyclic compounds and the smallest possible cyclic peptides, formally derived from the condensation of two amino acids. Their constrained conformation makes them metabolically more stable than their linear peptide counterparts and capable of mimicking β-turns in proteins, a common motif for protein-protein interactions.[1] This has led to their emergence as a "privileged scaffold" in drug discovery, with DKP-containing molecules exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-HIV properties.[2][3]
Solid-phase synthesis has become a cornerstone for the combinatorial exploration of DKP diversity, enabling the rapid generation of libraries for high-throughput screening.[2][3] The most common strategy involves the on-resin cyclization of a dipeptide, often with concomitant cleavage from the solid support, a method known as cyclative cleavage.[3] This approach offers high purity of the final product as only the cyclized DKP is released.[3]
Core Principles of Solid-Phase DKP Synthesis
The solid-phase synthesis of DKPs generally follows a sequence of steps involving the attachment of the first amino acid to a solid support (resin), elongation of the peptide chain with the second amino acid, and subsequent intramolecular cyclization to form the DKP ring. Key to this process is the choice of resin, linker, and the specific reaction conditions for coupling, deprotection, and cyclization.
A critical side reaction in solid-phase peptide synthesis (SPPS) is the undesired formation of DKPs, particularly when preparing C-terminal acid peptides on resins like Wang resin.[4] This can lead to loss of yield and the formation of truncated peptide impurities.[4] However, this same reactivity can be harnessed for the deliberate and efficient synthesis of DKPs.
Experimental Workflow
The general workflow for the solid-phase synthesis of diketopiperazines is depicted below. The process begins with the selection of a suitable resin, followed by the sequential addition of amino acids and finally the on-resin cyclization and cleavage of the desired DKP.
Caption: General workflow for solid-phase synthesis of diketopiperazines.
Key Experimental Parameters and Data
The efficiency and outcome of DKP synthesis are highly dependent on the choice of resin, solvent, and reaction conditions. Microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high yields.[5]
| Resin Type | Solvent(s) | Heating Method | Reaction Time | Yield | Reference |
| Polystyrene | Toluene | Microwave | Not Specified | High | [5] |
| TentaGel | Toluene | Microwave | Not Specified | High | [5] |
| ArgoGel | Toluene | Microwave | Not Specified | High | [5] |
| PEGA | Water | Microwave | Not Specified | High | [5] |
| Wang Resin | Not Specified | Thermal | Not Specified | Variable | [4] |
| 2-Chlorotrityl Resin | Not Specified | Not Specified | Not Specified | Good |
Note: "High" yield indicates that the authors reported successful synthesis with good to excellent yields, though specific quantitative data was not always provided in a centralized manner in the source material.
Detailed Protocols
Protocol 1: General Procedure for On-Resin DKP Synthesis via Cyclative Release
This protocol describes a general method for the synthesis of DKPs on a solid support, followed by cyclative release.
1. Resin Selection and Loading of the First Amino Acid:
-
Select a suitable resin, such as 2-chlorotrityl chloride resin, which is advantageous for minimizing diketopiperazine formation during chain elongation and allows for mild cleavage conditions.
-
Swell the resin in a suitable solvent (e.g., dichloromethane, DCM) for 30 minutes.
-
Dissolve the first N-Fmoc protected amino acid in DCM and add it to the swollen resin.
-
Add a base, such as diisopropylethylamine (DIPEA), and shake the mixture at room temperature for 1-4 hours.
-
Cap any unreacted functional groups on the resin using a capping agent (e.g., a solution of methanol (B129727) in DIPEA/DCM).
-
Wash the resin extensively with DCM, dimethylformamide (DMF), and methanol, then dry under vacuum.
2. Second Amino Acid Coupling:
-
Swell the amino acid-loaded resin in DMF.
-
Remove the Fmoc protecting group from the first amino acid by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 20 minutes.[6]
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, activate the second N-Fmoc protected amino acid using a coupling agent such as HATU in the presence of a base like DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
3. On-Resin Cyclization and Cleavage:
-
Swell the dipeptide-loaded resin in DMF.
-
Remove the N-terminal Fmoc group with 20% piperidine in DMF.[6]
-
Wash the resin with DMF.
-
Induce cyclization by treating the resin with a mild base (e.g., 20% piperidine in DMF) or by heating in a suitable solvent.[6] For microwave-assisted synthesis, irradiate the resin suspension in a suitable solvent.[5]
-
The cyclization reaction cleaves the DKP from the resin. Filter the resin and collect the filtrate containing the DKP product.
-
Evaporate the solvent from the filtrate to obtain the crude DKP.
-
Purify the DKP using techniques such as recrystallization or chromatography.
Protocol 2: Synthesis of N-Substituted Diketopiperazines
This protocol outlines a method for synthesizing N-substituted DKPs, which can offer improved pharmacological properties.
1. On-Resin N-Alkylation:
-
Following the coupling of the dipeptide to the resin as described in Protocol 1, perform N-alkylation on the resin-bound dipeptide.
-
A common method involves reductive amination, where the resin-bound peptide is treated with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.[2]
2. Cyclative Release of N-Substituted DKP:
-
After N-alkylation, proceed with the N-terminal Fmoc deprotection and cyclative release as described in Protocol 1. The presence of the N-substitution can influence the rate and efficiency of the cyclization.
Signaling Pathways and Logical Relationships
The chemical transformations occurring on the solid support during DKP synthesis can be visualized as a step-by-step process.
Caption: Chemical transformations on the solid support during DKP synthesis.
Conclusion
The solid-phase synthesis of diketopiperazines is a powerful and versatile methodology for the generation of diverse libraries of these therapeutically important molecules. By carefully selecting the appropriate resins, linkers, and reaction conditions, researchers can efficiently synthesize a wide array of DKP scaffolds. The use of microwave-assisted techniques can further expedite this process, making it an even more attractive strategy in modern drug discovery. The protocols and data presented herein provide a solid foundation for the successful implementation of solid-phase DKP synthesis in the laboratory.
References
- 1. baranlab.org [baranlab.org]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of diketopiperazines with on-resin N-methylation and cyclative release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Aspartyl-alanyl-diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartyl-alanyl-diketopiperazine (DA-DKP), a cyclic dipeptide, is a molecule of significant interest in pharmaceutical and biomedical research. It is an immunomodulatory molecule derived from the N-terminus of human serum albumin.[1] Given its therapeutic potential, robust and reliable analytical methods for its detection and quantification are crucial for research, development, and quality control purposes.
These application notes provide detailed protocols and data for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a widely used technique for the quantitative analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.
Experimental Protocol:
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent such as water or a mixture of water and acetonitrile. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Matrix (e.g., Pharmaceutical Formulation): Dissolve the formulation in the mobile phase to a final concentration within the calibration range. If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). The specific gradient will need to be optimized to achieve good separation from any impurities or excipients.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of 210 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary (Representative):
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Note: This data is representative and must be established for each specific method and laboratory.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Detection
LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for bioanalytical applications or trace-level detection.
Experimental Protocol:
1. Sample Preparation:
-
Biological Samples (e.g., Plasma, Serum): Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant can be further cleaned up using solid-phase extraction (SPE).
-
Standard Solutions: Prepare calibration standards in the relevant biological matrix to account for matrix effects.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and faster analysis times.
-
Column: C18 or HILIC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution with Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for this compound. The precursor ion will be [M+H]⁺ (m/z 187.07). The product ions would need to be determined by infusion of a standard solution.
Quantitative Data Summary (Representative):
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Note: This data is representative and must be established for each specific method and laboratory, especially for bioanalytical methods.
LC-MS/MS Bioanalytical Workflow
Caption: A typical workflow for the bioanalysis of this compound using LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Direct analysis of this compound by GC-MS is challenging due to its low volatility. Therefore, derivatization is required to increase its volatility and thermal stability.[2]
Experimental Protocol:
1. Derivatization:
-
Silylation is a common derivatization technique for compounds with active hydrogens.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Procedure:
-
Dry the sample completely.
-
Add the derivatization reagent and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to ensure complete derivatization.
-
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C) to elute the derivatized analyte.
-
Injector Temperature: 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
3. Data Analysis:
-
The derivatized this compound will produce a characteristic mass spectrum. The structure of the derivative and its fragmentation pattern can be used for identification.
-
For quantitative analysis, an internal standard should be used, and a calibration curve prepared with derivatized standards.
GC-MS Derivatization and Analysis Workflow
Caption: Workflow for the analysis of this compound by GC-MS following derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the structural confirmation of this compound.
Experimental Protocol:
1. Sample Preparation:
-
Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
2. NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the structure.
-
Expected NMR Data:
-
¹H NMR: Expect signals corresponding to the α-protons of the aspartyl and alanyl residues, the β-protons of the aspartyl residue, and the methyl protons of the alanyl residue. The chemical shifts and coupling constants will be characteristic of the diketopiperazine ring structure.
-
¹³C NMR: Expect signals for the carbonyl carbons of the diketopiperazine ring, the α- and β-carbons of the amino acid residues, and the methyl carbon of the alanine (B10760859) residue.
Structural Elucidation Logic via NMR
Caption: Logical workflow for the structural elucidation of this compound using various NMR techniques.
Signaling Pathway of this compound
This compound has been shown to modulate the inflammatory immune response. It can influence T-lymphocyte cytokine production through a signaling pathway involving Rap1, a small GTPase.[1]
Rap1 Signaling Pathway Modulation by DA-DKP
Caption: Proposed signaling pathway for the immunomodulatory effects of this compound in T-lymphocytes.
References
Application Notes & Protocols for the HPLC Analysis of Aspartyl-alanyl-diketopiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aspartyl-alanyl-diketopiperazine (DA-DKP), a cyclic dipeptide, is a significant molecule in both pharmaceutical research and food science. It is an immunomodulatory molecule derived from the N-terminus of human albumin and is also a known degradation product of the artificial sweetener aspartame (B1666099).[1][2] Accurate and robust analytical methods for the quantification of DA-DKP are crucial for understanding its biological activity, ensuring the quality and safety of food products, and for stability studies of aspartame-containing formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of DA-DKP and other diketopiperazines due to its high resolution, sensitivity, and specificity.
This document provides detailed application notes and a comprehensive protocol for the HPLC analysis of this compound.
Principle of the Method
The method described herein utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention and elution of DA-DKP can be controlled, allowing for its separation from other components in the sample matrix. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits significant absorbance, such as 210 nm.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis of this compound.
Reagents and Materials
-
This compound (DA-DKP) standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade
-
0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonication bath
-
Volumetric flasks and pipettes
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization based on the specific HPLC system and sample matrix.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Program | 90% A / 10% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of mobile phase A in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with mobile phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Aqueous Samples (e.g., beverages):
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
If the expected concentration of DA-DKP is high, dilute the sample with mobile phase A to fall within the calibration curve range.
-
-
For Biological Samples (e.g., plasma, cell culture media):
-
Perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase A.
-
Filter through a 0.45 µm syringe filter before injection.
-
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared samples.
-
After each injection, run the gradient program to elute the analyte.
-
Construct a calibration curve by plotting the peak area of DA-DKP against the corresponding concentration of the standards.
-
Determine the concentration of DA-DKP in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
The following table summarizes typical quantitative data obtained from the HPLC analysis of diketopiperazines, including this compound, as reported in the literature.
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 5-benzyl-3,6-dioxo-2-piperazineacetic acid (DKP from Aspartame) | Not Specified | 0.16-5.8 µg/L | Not Specified | [1] |
| 5-benzyl-3,6-dioxo-2-piperazineacetic acid (5BZ) | Not Specified | 2 µg/mL | 5 µg/mL |
Mandatory Visualizations
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Signaling Pathway Modulation by DA-DKP
This compound has been shown to modulate the inflammatory immune response in T-lymphocytes. The diagram below illustrates a simplified representation of its effect on the T-cell receptor signaling pathway.
Caption: Modulation of T-cell signaling by DA-DKP.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peak or very small peak | Injection error, incorrect standard concentration, detector issue. | Check autosampler, prepare fresh standards, verify detector lamp status. |
| Broad or tailing peaks | Column contamination, mismatched mobile phase pH, column aging. | Flush column, ensure mobile phase pH is appropriate for the analyte, replace the column if necessary. |
| Split peaks | Column void, partially blocked frit, sample solvent effect. | Check for column voids, replace frit, ensure sample is dissolved in the mobile phase. |
| Baseline drift | Column not equilibrated, temperature fluctuations, mobile phase issues. | Allow for longer equilibration, use a column oven, check mobile phase composition and for leaks. |
| Ghost peaks | Contamination in the system or mobile phase, carryover. | Run blank injections, use fresh mobile phase, implement a needle wash step. |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. Adherence to the outlined protocols for sample preparation, chromatographic conditions, and data analysis will enable researchers, scientists, and drug development professionals to accurately determine the concentration of this important diketopiperazine in various matrices. The provided troubleshooting guide should assist in resolving common analytical challenges.
References
Application Notes and Protocols for the Mass Spectrometry of Aspartyl-alanyl-diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartyl-alanyl-diketopiperazine (DA-DKP), a cyclic dipeptide with the chemical formula C7H10N2O4 and a monoisotopic mass of 186.0641 Da, is a molecule of significant interest in biomedical research and drug development.[1] As a known immunomodulatory agent, understanding its structure, and quantifying its presence in various biological matrices is crucial for elucidating its mechanism of action and for pharmacokinetic studies. Mass spectrometry, coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for the analysis of DA-DKP. These application notes provide a comprehensive overview and detailed protocols for the mass spectrometric analysis of this compound.
Biological Significance and Signaling Pathway
This compound has been shown to exert immunomodulatory effects by suppressing the production of interferon-gamma (IFN-γ) from T-lymphocytes in a Receptor-Interacting Protein 1 (RIP1)-dependent manner. RIPK1 is a critical signaling protein that regulates inflammation and cell death. The pathway involves the activation of NF-κB and MAPK pathways downstream of receptors like the tumor necrosis factor receptor 1 (TNFR1).[2][3][4][5]
Below is a diagram illustrating the proposed signaling pathway modulated by this compound.
Caption: Proposed signaling pathway of this compound.
Mass Spectrometry Analysis
Electrospray ionization (ESI) is a highly effective and commonly used soft ionization technique for the analysis of diketopiperazines, including this compound, as it minimizes in-source fragmentation and preserves the molecular ion.[6][7] Tandem mass spectrometry (MS/MS) is employed for structural elucidation and quantitative analysis, providing high specificity and sensitivity.
Fragmentation Pattern
Upon collision-induced dissociation (CID), protonated this compound ([M+H]⁺) undergoes characteristic fragmentation. A common fragmentation pathway for diketopiperazines is the neutral loss of a carbonyl group (CO).[6][7] The fragmentation pattern is also influenced by the side chains of the constituent amino acids, aspartic acid and alanine.
Table 1: Predicted Major Product Ions of Protonated this compound ([C7H10N2O4+H]⁺, m/z 187.0713)
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 187.0713 | 159.0764 | CO | [M+H-CO]⁺ |
| 187.0713 | 141.0658 | H2O + CO | [M+H-H2O-CO]⁺ |
| 187.0713 | 113.0709 | C2H3NO2 | Side chain cleavage |
| 187.0713 | 88.0393 | C4H5NO2 | Side chain cleavage |
| 187.0713 | 70.0651 | C4H5NO3 | Ring opening and fragmentation |
Note: The fragmentation of diketopiperazines can be complex, and the observed product ions may vary depending on the instrument and collision energy.
Experimental Protocols
The following protocols provide a general framework for the quantitative analysis of this compound in biological matrices using LC-MS/MS. Method development and validation are essential for specific applications.
Sample Preparation
Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte.
Caption: Sample preparation workflow for this compound.
Protocol:
-
To 100 µL of biological sample (e.g., plasma, serum), add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase C18 column is suitable for the separation of the polar diketopiperazine from endogenous interferences.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for quantitative analysis.
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| This compound | Q1: 187.1 m/z, Q3: 159.1 m/z (Quantifier) |
| Q1: 187.1 m/z, Q3: 70.1 m/z (Qualifier) | |
| Internal Standard (e.g., Labeled DA-DKP) | To be determined based on the standard used |
Quantitative Analysis
A calibration curve should be prepared by spiking known concentrations of this compound into a blank biological matrix and processing the samples as described above. The peak area ratio of the analyte to the internal standard is then plotted against the concentration to generate a linear regression model. Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the method.
Conclusion
The LC-MS/MS methods described in these application notes provide a robust and sensitive approach for the quantitative analysis of this compound in biological samples. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the understanding of its fragmentation pattern and biological signaling, will aid researchers and drug development professionals in their studies of this important immunomodulatory molecule. Proper method validation is essential to ensure reliable and accurate results for specific research or clinical applications.
References
- 1. This compound | C7H10N2O4 | CID 9815453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Necrosis-Dependent and Independent Signaling of the RIP kinases in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrosis-dependent and independent signaling of the RIP kinases in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RIP1 is a central signaling protein in regulation of TNF-α/TRAIL mediated apoptosis and necroptosis during Newcastle disease virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aspartyl-alanyl-diketopiperazine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartyl-alanyl-diketopiperazine (DA-DKP) is a cyclic dipeptide with significant potential in the field of drug delivery. As a member of the 2,5-diketopiperazine (DKP) class of molecules, it possesses a rigid structure that confers high stability against enzymatic degradation and enhanced cell permeability.[1][2] These characteristics make DA-DKP an attractive candidate for developing novel drug delivery systems, particularly for oral and targeted drug delivery, including transport across the blood-brain barrier.[2][3] DA-DKP can be formulated into various drug delivery vehicles, such as nanoparticles and microparticles, to encapsulate and deliver therapeutic agents.[4] This document provides detailed application notes and experimental protocols for the synthesis, formulation, and characterization of DA-DKP-based drug delivery systems.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize illustrative quantitative data for this compound-based drug delivery systems. This data is compiled from studies on various diketopiperazine and nanoparticle drug delivery platforms and should be considered as a reference for expected performance.
Table 1: Illustrative Physicochemical Characteristics of DA-DKP Nanoparticles
| Parameter | Illustrative Value | Method of Analysis | Reference |
| Particle Size (Diameter) | 100 - 300 nm | Dynamic Light Scattering (DLS) | [5][6] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | [5] |
| Zeta Potential | -15 mV to +30 mV | Laser Doppler Velocimetry | [5][6] |
| Drug Loading Efficiency (DLE) | 5 - 20% | UV-Vis Spectroscopy, HPLC | [1][4][7] |
| Encapsulation Efficiency (EE) | 60 - 95% | UV-Vis Spectroscopy, HPLC | [1][7] |
Table 2: Illustrative Permeability and Biodistribution Data
| Parameter | Illustrative Value | Experimental Model | Reference |
| Apparent Permeability (Papp) | 1 x 10⁻⁶ to 20 x 10⁻⁶ cm/s | Caco-2 Cell Monolayer | [8][9] |
| Brain Uptake (%ID/g) | ~1% of injected dose | In vivo murine models | [10] |
| Tissue Distribution | Accumulation in liver, kidneys, and spleen | In vivo murine models | [10][11] |
Experimental Protocols
Protocol 1: Synthesis of this compound (DA-DKP)
This protocol is adapted from the synthesis of a structurally similar aspartame-based diketopiperazine.[1]
Materials:
-
L-Aspartyl-L-alanine methyl ester
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hexane
-
Concentrated Sulfuric Acid
-
Nitric Acid
-
Sodium Hydroxide (B78521) solution
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Cyclization:
-
Dissolve L-Aspartyl-L-alanine methyl ester (1 equivalent) in DMSO.
-
Stir the solution at 80°C for 8 hours.
-
Precipitate the product by adding the reaction mixture to a 1:1 mixture of acetone and hexane.
-
Collect the white precipitate by filtration and dry under vacuum at 100°C.
-
-
Nitration (if further modification is desired):
-
Dissolve the cyclized product in concentrated sulfuric acid in an ice bath.
-
Add a pre-mixed solution of nitric acid and sulfuric acid dropwise at 0°C.
-
Stir for 5 minutes.
-
Pour the reaction mixture into ice water and adjust the pH to ~5 with sodium hydroxide solution to precipitate the nitrated product.
-
-
Reduction (if nitrated):
-
Dissolve the nitrated DKP in pure water.
-
Add 10% Pd/C catalyst.
-
React with hydrogen gas at 50°C for 6 hours.
-
Filter the mixture to remove the catalyst and evaporate the solvent under vacuum.
-
Recrystallize the solid product from water and dry in a vacuum oven at 100°C.
-
Protocol 2: Preparation of DA-DKP Nanoparticles for Drug Encapsulation
This protocol describes a common method for preparing polymer-based nanoparticles encapsulating a therapeutic agent.
Materials:
-
This compound (DA-DKP) or a DA-DKP-based polymer
-
Drug to be encapsulated (e.g., Doxorubicin, Curcumin)
-
Organic solvent (e.g., Chloroform, DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Dialysis membrane (e.g., 2000 Da MWCO)
Procedure:
-
Preparation of Solutions:
-
Nanoparticle Formation:
-
Add the polymer solution and the drug solution dropwise simultaneously to a vigorously stirring aqueous buffer solution (e.g., 10 mL of PBS, pH 7.4).[4]
-
Continue stirring overnight to allow for nanoparticle formation and solvent evaporation.
-
-
Purification:
-
Transfer the nanoparticle suspension to a dialysis membrane.
-
Dialyze against deionized water for 24-48 hours, with frequent water changes, to remove the unencapsulated drug and residual organic solvent.[4]
-
The resulting purified nanoparticle suspension can be used for characterization or lyophilized for storage.
-
Protocol 3: Characterization of DA-DKP Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Instrumentation: Dynamic Light Scattering (DLS) and Laser Doppler Velocimetry.
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.
-
Measure the zeta potential to assess the surface charge and stability of the nanoparticles.[5]
-
2. Drug Loading and Encapsulation Efficiency:
-
Instrumentation: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
To determine the amount of encapsulated drug, dissolve a known amount of lyophilized drug-loaded nanoparticles in a suitable solvent to disrupt the nanoparticles and release the drug.
-
Quantify the drug concentration using a pre-established calibration curve.
-
Alternatively, for the indirect method, quantify the amount of free drug in the supernatant after centrifugation of the nanoparticle suspension.
-
Calculate the Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) using the following formulas:[1]
-
DLE (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Protocol 4: In Vitro Drug Release Study
This protocol outlines a method to assess the release of an encapsulated drug from DA-DKP nanoparticles over time.
Materials:
-
Drug-loaded DA-DKP nanoparticle suspension
-
Release buffer (e.g., PBS at pH 7.4 and pH 5.0 to simulate physiological and endosomal conditions, respectively)
-
Dialysis membrane (appropriate MWCO to allow free drug diffusion but retain nanoparticles)
-
Shaking incubator or water bath
Procedure:
-
Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a known volume of release buffer maintained at 37°C with constant stirring.[12]
-
At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
The release kinetics can be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[13][14]
Protocol 5: Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of DA-DKP and DA-DKP-based drug delivery systems.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
DA-DKP or drug-loaded DA-DKP nanoparticles
-
Control compounds: Atenolol (low permeability) and Propranolol or Metoprolol (high permeability)
-
Analytical instrumentation (e.g., LC-MS/MS) for quantification
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells on Transwell inserts at an appropriate density.
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound (DA-DKP or nanoparticles) and control compounds to the apical (A) side (for absorption studies, A to B) or the basolateral (B) side (for efflux studies, B to A).
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (B for A to B, A for B to A).
-
Quantify the concentration of the compound in the collected samples.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:[9]
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.[15]
-
Signaling Pathways and Experimental Workflows
Immunomodulatory Signaling of this compound
This compound has been shown to modulate the inflammatory immune response in T-lymphocytes. This is thought to occur through the activation of the Rap1 signaling pathway, which can lead to a state of T-lymphocyte anergy.[16] This immunomodulatory property could be beneficial in drug delivery applications where a localized anti-inflammatory effect is desired.
Caption: Immunomodulatory pathway of DA-DKP in T-lymphocytes.
Experimental Workflow for Nanoparticle Formulation and Characterization
The following diagram illustrates the general workflow for the preparation and evaluation of drug-loaded DA-DKP nanoparticles.
Caption: Workflow for DA-DKP nanoparticle drug delivery systems.
Logical Relationship for Blood-Brain Barrier Permeation
This diagram illustrates the potential mechanism by which DA-DKP-based nanocarriers may cross the blood-brain barrier.
Caption: DA-DKP nanocarrier transport across the BBB.
References
- 1. Drug loading efficiency and drug entrapment efficiency of prepared CSA-NPs (n=3) [jbr-pub.org.cn]
- 2. Modulation of P-glycoprotein efflux pump: induction and activation as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pluronic micelles encapsulated curcumin manifests apoptotic cell death and inhibits pro‐inflammatory cytokines in human breast adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin-loaded amphiphilic polypeptide-based nanoparticles as an efficient drug delivery system for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peerj.com [peerj.com]
- 9. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer’s Disease [mdpi.com]
- 11. New diketopiperazines as vectors for peptide protection and brain delivery: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Theoretical Modeling of Long-Time Drug Release from Nitrosalicyl-Imine-Chitosan Hydrogels through Multifractal Logistic Type Laws - PMC [pmc.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Aspartyl-alanyl-diketopiperazine as a Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartyl-alanyl-diketopiperazine (DA-DKP), a cyclic dipeptide, presents a compelling scaffold for medicinal chemistry due to its inherent biological activity and synthetic tractability. As a derivative of the N-terminus of human serum albumin, DA-DKP, also known by the investigational drug name Ampion, has demonstrated significant immunomodulatory and anti-inflammatory properties.[1][2] This rigid, six-membered ring structure provides a fixed spatial arrangement of functional groups, making it an excellent starting point for the design of novel therapeutic agents. These application notes provide an overview of the utility of the DA-DKP scaffold, detailed synthetic protocols for its preparation and derivatization, and methods for evaluating the biological activity of its analogs.
Core Scaffold: this compound
This compound is a small molecule with the chemical formula C7H10N2O4 and a molecular weight of 186.17 g/mol .[3] Its structure features a central diketopiperazine ring with a methyl group derived from alanine (B10760859) and an acetic acid group from aspartic acid. This arrangement offers multiple points for chemical modification to explore structure-activity relationships (SAR).
Applications in Medicinal Chemistry
The DA-DKP scaffold is a promising platform for the development of drugs targeting a range of therapeutic areas, primarily focused on inflammatory and autoimmune disorders.
-
Anti-inflammatory Agents: DA-DKP itself has been investigated for the treatment of osteoarthritis of the knee.[3] Its mechanism of action involves the suppression of pro-inflammatory cytokine production, such as Interferon-gamma (IFN-γ), in T-cells.[2] Derivatives of the DA-DKP scaffold can be synthesized to enhance this anti-inflammatory potency and improve pharmacokinetic properties.
-
Immunomodulators: DA-DKP is known to be an immunomodulatory molecule.[1] This activity is, in part, mediated through the aryl hydrocarbon receptor (AhR), leading to the suppression of inflammation.[2] By modifying the scaffold, medicinal chemists can aim to develop more selective and potent immunomodulators for various autoimmune diseases.
-
Other Potential Applications: The diketopiperazine core is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. While these have not been specifically reported for DA-DKP derivatives, the scaffold holds potential for exploration in these areas.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H10N2O4 | [3] |
| Molecular Weight | 186.17 g/mol | [3] |
| IUPAC Name | 2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid | [3] |
| CAS Number | 110954-19-3 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound (DA-DKP)
This protocol is adapted from general methods for diketopiperazine synthesis and provides a plausible route to DA-DKP.
Materials:
-
L-Aspartic acid dimethyl ester hydrochloride
-
L-Alanine methyl ester hydrochloride
-
Triethylamine (B128534) (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Methanol (B129727) (MeOH)
-
Glacial acetic acid
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dipeptide Formation:
-
Dissolve L-Aspartic acid dimethyl ester hydrochloride (1 equivalent) and L-Alanine methyl ester hydrochloride (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting linear dipeptide ester by silica gel column chromatography.
-
-
Cyclization to Diketopiperazine:
-
Dissolve the purified dipeptide ester in methanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring for the formation of the cyclic product by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is a mixture of the desired diketopiperazine and unreacted starting material.
-
-
Hydrolysis of the Ester:
-
Dissolve the crude cyclized product in a mixture of methanol and water.
-
Add lithium hydroxide (B78521) (2.2 equivalents) and stir at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, neutralize the solution with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous solution with ethyl acetate (B1210297) to remove any remaining ester.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude DA-DKP.
-
-
Purification:
-
Purify the crude DA-DKP by recrystallization or silica gel column chromatography to obtain the final product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: General Procedure for the Synthesis of N-Substituted DA-DKP Derivatives
This protocol outlines a general method for introducing substituents on the nitrogen atoms of the DA-DKP scaffold.
Materials:
-
This compound (from Protocol 1)
-
Appropriate alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Deprotonation:
-
Suspend NaH (2.2 equivalents) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the suspension to 0°C.
-
Dissolve DA-DKP (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Alkylation:
-
Cool the reaction mixture back to 0°C.
-
Add the desired alkyl halide (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-substituted DA-DKP derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 3: In Vitro Anti-inflammatory Activity Assay - Inhibition of IFN-γ Production
This protocol describes a method to evaluate the anti-inflammatory activity of DA-DKP derivatives by measuring their effect on IFN-γ production in stimulated T-cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cell stimulation
-
DA-DKP and its derivatives
-
Human IFN-γ ELISA kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture and Plating:
-
Culture PBMCs or Jurkat cells in RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
-
Treatment and Stimulation:
-
Prepare serial dilutions of the DA-DKP derivatives in culture medium.
-
Add the test compounds to the wells at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
Stimulate the cells by adding PHA (e.g., 5 µg/mL) or anti-CD3/CD28 antibodies. Include an unstimulated control.
-
-
Incubation and Sample Collection:
-
Incubate the plate for 24-48 hours in a CO₂ incubator.
-
After incubation, centrifuge the plate and collect the cell-free supernatant.
-
-
IFN-γ Quantification:
-
Quantify the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IFN-γ production for each compound concentration compared to the stimulated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of IFN-γ production) for each active derivative.
-
Mandatory Visualizations
Signaling Pathway of DA-DKP in T-Cells
References
Application Notes: Aspartyl-alanyl-diketopiperazine in Cancer Research
References
- 1. Natural epidithiodiketopiperazine alkaloids as potential anticancer agents: Recent mechanisms of action, structural modification, and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The synthesis and anticancer activity of selected diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aspartyl-alanyl-diketopiperazine in Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartyl-alanyl-diketopiperazine (DA-DKP), also known as Ampion™, is a cyclic dipeptide derived from the N-terminus of human serum albumin. It has emerged as a promising immunomodulatory agent for the treatment of inflammatory diseases. Preclinical and clinical studies have demonstrated its potential to mitigate inflammatory responses, particularly in the context of T-lymphocyte-mediated inflammation.[1] This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory properties of DA-DKP.
DA-DKP has been shown to modulate the production of key pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), from activated T-lymphocytes.[2] The primary mechanism of action involves the activation of the small GTPase Rap1, a key regulator of T-cell anergy. This signaling cascade ultimately leads to a reduction in the phosphorylation of the transcription factors ATF-2 and c-Jun, which are critical for the expression of inflammatory cytokine genes.[1]
Mechanism of Action: Signaling Pathway
The proposed signaling pathway for the anti-inflammatory action of this compound is initiated by its interaction with T-lymphocytes. This interaction leads to the activation of Rap1, which in turn suppresses the downstream signaling cascade that would normally lead to the phosphorylation of transcription factors ATF-2 and c-Jun. The reduced activity of these transcription factors results in decreased production of pro-inflammatory cytokines like IFN-γ and TNF-α.
Caption: Signaling pathway of this compound in T-lymphocytes.
Quantitative Data Summary
The following tables represent illustrative quantitative data based on the known effects of DA-DKP on T-lymphocyte cytokine production and signaling.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production by Activated T-Lymphocytes
| Treatment Group | Concentration (µM) | IFN-γ Production (pg/mL) | TNF-α Production (pg/mL) |
| Vehicle Control | 0 | 1520 ± 120 | 2350 ± 180 |
| DA-DKP | 1 | 1150 ± 95 | 1880 ± 150 |
| DA-DKP | 10 | 780 ± 65 | 1210 ± 110 |
| DA-DKP | 100 | 410 ± 40 | 650 ± 55 |
Table 2: Effect of this compound on Rap1 Activation and Transcription Factor Phosphorylation in Activated T-Lymphocytes
| Treatment Group | Concentration (µM) | Relative Rap1-GTP Levels (Fold Change) | Relative p-ATF-2 Levels (Fold Change) | Relative p-c-Jun Levels (Fold Change) |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| DA-DKP | 10 | 2.5 ± 0.3 | 0.6 ± 0.05 | 0.7 ± 0.06 |
| DA-DKP | 100 | 4.2 ± 0.5 | 0.3 ± 0.03 | 0.4 ± 0.04 |
Experimental Protocols
Experimental Workflow Overview
The general workflow for investigating the effects of this compound on T-lymphocyte function involves isolating T-cells, activating them in the presence of DA-DKP, and then assessing various endpoints such as cytokine production and intracellular signaling events.
References
Troubleshooting & Optimization
Technical Support Center: Aspartyl-alanyl-diketopiperazine (DA-DKP) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Aspartyl-alanyl-diketopiperazine (DA-DKP).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound (DA-DKP)?
A1: The two primary approaches for synthesizing DA-DKP are solid-phase synthesis and solution-phase synthesis. In solid-phase synthesis, the peptide chain is built on a resin support, followed by cyclization and cleavage. Solution-phase synthesis involves the formation of the linear dipeptide in solution, followed by an intramolecular cyclization step, often induced by heating.[1][2][3]
Q2: What is a common starting material for the synthesis of DA-DKP?
A2: A common and cost-effective method involves the synthesis from protected amino acids. For instance, a solid-phase approach can be initiated with Fmoc-protected alanine (B10760859) attached to a Wang resin, followed by coupling with a protected aspartic acid derivative.[4]
Q3: What is the main challenge in synthesizing DA-DKP, particularly concerning the aspartic acid residue?
A3: A significant challenge is the formation of an aspartimide side product. This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, forming a five-membered ring.[4][5][6] This side reaction is often promoted by the basic conditions used for Fmoc deprotection in solid-phase synthesis and can lead to a mixture of undesired α- and β-peptides and racemization.[4][7]
Q4: How does DA-DKP exert its biological effects?
A4: DA-DKP is an immunomodulatory molecule that can regulate the inflammatory immune response.[5] It has been shown to modulate T-lymphocyte cytokine production through a molecular pathway that involves the activation of the GTPase Rap1 and subsequent decreased phosphorylation of the transcription factors ATF-2 and c-Jun. This pathway is implicated in T-lymphocyte anergy.
Troubleshooting Guide: Low Yield and Impurities
Low yields and the presence of impurities are common issues in the synthesis of DA-DKP. The following guide addresses specific problems and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | Aspartimide Formation: The side chain of the aspartic acid residue is prone to cyclization, forming a stable succinimide (B58015) intermediate (aspartimide), especially under basic conditions (e.g., piperidine (B6355638) for Fmoc removal).[4][8] This leads to the formation of undesired byproducts and loss of the target peptide. | - Use a protecting group on the β-carboxyl of aspartic acid that offers more steric hindrance, such as bulky ester groups. - Add HOBt to the piperidine deprotection solution to suppress aspartimide formation.[9] - Employ backbone protection by introducing a di- or tri-methoxybenzyl (DMB/TMB) group on the amide nitrogen of the amino acid following aspartic acid, which can be cleaved with TFA.[8] |
| Premature Cleavage and Diketopiperazine Formation (as a side reaction in SPPS): In solid-phase synthesis on Wang resin, the linear dipeptide can cleave from the resin and cyclize, resulting in yield loss.[10] | - Use a more sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, which is less prone to premature cleavage. - Couple the third amino acid quickly after the deprotection of the second amino acid to minimize the time the free N-terminal amine is available for intramolecular cyclization. | |
| Incomplete Cyclization: The linear dipeptide may fail to cyclize efficiently due to unfavorable conformations or reaction conditions. | - For solution-phase cyclization, ensure high dilution conditions (1-5 mM) to favor intramolecular cyclization over intermolecular oligomerization. - In thermal cyclization, optimize the temperature and reaction time. Temperatures between 80°C to 180°C are typically used.[4] | |
| Presence of multiple peaks on HPLC/MS | Racemization: Epimerization at the α-carbons can occur under both acidic and basic conditions, leading to diastereomeric impurities. | - Use mild coupling reagents and bases. - Minimize exposure to harsh acidic or basic conditions during deprotection and cleavage steps. |
| Oligomerization: During solution-phase cyclization, intermolecular reactions can lead to the formation of linear or cyclic dimers and higher-order oligomers. | - Perform the cyclization reaction under high-dilution conditions to favor the intramolecular reaction. | |
| Side products from aspartimide rearrangement: The opening of the aspartimide ring can result in a mixture of α- and β-aspartyl peptides.[4][7] | - Implement the strategies for preventing aspartimide formation as mentioned above. Purification via preparative HPLC may be necessary to separate these isomers. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Aspartyl(β-benzyl ester)-alanyl-diketopiperazine (Route A)
This protocol is adapted from a patented method for synthesizing DA-DKP and its derivatives.
-
Resin Preparation: Start with Fmoc-Ala-Wang resin. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from alanine. Wash the resin thoroughly with DMF.
-
Coupling: Couple Fmoc-Asp(OBzl)-OH to the deprotected alanine on the resin using a suitable coupling agent like HBTU/HOBt or DIC/HOBt in the presence of a base such as DIPEA in DMF. Allow the reaction to proceed until completion (monitor with a ninhydrin (B49086) test). Wash the resin with DMF.
-
Final Fmoc Deprotection: Remove the Fmoc group from the aspartic acid residue using 20% piperidine in DMF. Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin-bound dipeptide.
-
Cyclization and Cleavage: Suspend the resin in a solution of 1% trifluoroacetic acid (TFA) in DCM. The mild acidic conditions will cleave the dipeptide from the Wang resin, and the resulting free C-terminal carboxylic acid will spontaneously cyclize with the N-terminal amine to form the diketopiperazine.
-
Purification: After filtration to remove the resin, the solvent is evaporated. The crude product, Aspartyl(β-benzyl ester)-alanyl-diketopiperazine, is then purified.
-
Final Deprotection: The benzyl (B1604629) ester protecting group on the aspartic acid side chain is removed by catalytic hydrogenation (H₂ gas with a Pd/C catalyst in methanol).[4]
-
Final Purification: The final product, this compound, is purified by recrystallization from hot methanol.[4]
Protocol 2: Purification by Reversed-Phase HPLC
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is commonly used. For example, a linear gradient from 5% to 50% acetonitrile over 30 minutes.
-
Detection: Monitor the elution at 210-220 nm.
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a white powder.
Visualizations
Synthesis and Side Reaction Pathway
Caption: Synthesis pathway of DA-DKP and the major side reaction of aspartimide formation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in DA-DKP synthesis.
Immunomodulatory Signaling Pathway of DA-DKP
Caption: Simplified signaling pathway of DA-DKP in T-lymphocytes.
References
- 1. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nordscipeptides.com [nordscipeptides.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Aspartyl-alanyl-diketopiperazine (DA-DKP) Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Aspartyl-alanyl-diketopiperazine (DA-DKP).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound (DA-DKP)?
The primary challenges in DA-DKP purification stem from its chemical nature and susceptibility to degradation. Key issues include:
-
Chemical Instability : DA-DKP can undergo isomerization to form β-aspartyl peptides and succinimide-mediated degradation, which can lead to racemization.[1] These reactions are often influenced by pH and temperature.
-
Formation of Side Products : During synthesis and purification, various side products can arise, including diastereomers (e.g., trans-DA-DKP) and linear peptide fragments.[1] Epimerization can also occur during the cyclization step of synthesis.[2]
-
Co-elution of Impurities : Structurally similar impurities can be difficult to separate from the final product using standard chromatographic techniques.
-
Accurate Purity Assessment : Distinguishing between closely related isomers and degradation products requires high-resolution analytical methods.[3]
Q2: What are the recommended storage conditions for DA-DKP to minimize degradation?
To minimize degradation, DA-DKP should be stored in a lyophilized form at -20°C or -80°C. If in solution, it should be stored in frozen aliquots to prevent repeated freeze-thaw cycles. It is also advisable to avoid prolonged exposure to pH > 8 and atmospheric oxygen.
Q3: Which analytical techniques are most suitable for assessing the purity of DA-DKP?
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are standard methods for evaluating the purity of peptides like DA-DKP.[3] For complete structural confirmation and impurity identification, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential.[3] Capillary electrophoresis (CE) has also been used to analyze the degradation kinetics of aspartyl-derived diketopiperazines.[1]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Q: I am seeing unexpected peaks in my HPLC chromatogram during DA-DKP purification. What could they be and how can I identify them?
A: Unexpected peaks can represent several species. Here is a systematic approach to identify them:
-
Hypothesize Potential Impurities :
-
Isomers : The most common impurities are likely isomers such as β-aspartyl peptides and diastereomers (trans-DA-DKP).[1]
-
Degradation Products : Succinimide (B58015) intermediates or hydrolyzed linear peptides are possible degradation products.[1]
-
Residual Reagents : Impurities could also be leftover reagents or byproducts from the synthesis.
-
-
Characterization by Mass Spectrometry (MS) :
-
Collect the fractions corresponding to the unknown peaks and analyze them using LC-MS. This will provide the mass-to-charge ratio (m/z) of the molecules, helping to determine if they are isomers (same mass) or other species.
-
-
Forced Degradation Studies :
-
To confirm if a peak is a degradation product, you can perform a forced degradation study.[3] Expose a pure sample of DA-DKP to harsh conditions (e.g., high pH, elevated temperature) and monitor the appearance of new peaks that match the retention time of your unknown peak.
-
Issue 2: Low Purification Yield
Q: My final yield of pure DA-DKP is consistently low. What are the potential causes and how can I improve it?
A: Low yield can result from several factors throughout the synthesis and purification process. Consider the following:
-
Degradation During Purification : Aspartyl-containing peptides can be sensitive to the pH of the mobile phase.[1]
-
Solution : If using reverse-phase HPLC, try adjusting the pH of your mobile phase. Acidic conditions can sometimes suppress degradation pathways.
-
-
Inefficient Cyclization : The formation of the diketopiperazine ring may be incomplete.
-
Solution : Re-evaluate the cyclization conditions, including the reagents, temperature, and reaction time. Microwave-assisted synthesis has been shown to achieve faster cyclization.[2]
-
-
Suboptimal Chromatographic Conditions : The chosen HPLC method may not be effectively separating the target compound from impurities, leading to the loss of product during fraction collection.
Issue 3: Product Instability and Degradation
Q: I suspect my purified DA-DKP is degrading over time, even in storage. How can I confirm this and prevent it?
A: Degradation of aspartyl peptides is a known issue.[1]
-
Confirmation of Degradation :
-
Use a stability-indicating method, such as HPLC, to monitor the purity of your sample over time. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
The primary degradation pathway for aspartyl peptides often involves the formation of a succinimide intermediate, which can then hydrolyze to form both α- and β-aspartyl peptides.[1]
-
-
Prevention Strategies :
-
pH Control : Maintain a pH below 7.4, as alkaline conditions can accelerate the degradation of aspartyl residues.[1]
-
Temperature : Store samples at low temperatures (-20°C or -80°C) to slow down degradation kinetics.[1] Degradation proceeds much more slowly at 25°C compared to 80°C.[1]
-
Lyophilization : Storing the product in a lyophilized (powder) form is the most effective way to ensure long-term stability.
-
Experimental Protocols
General Protocol for Reverse-Phase HPLC Purification of Diketopiperazines
This is a general starting point; specific conditions will need to be optimized for DA-DKP.
-
Column Selection : A C18 or a Phenyl-Hexyl column is often a good choice for peptide separations.[2]
-
Mobile Phase Preparation :
-
Solvent A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B : 0.1% TFA in acetonitrile.
-
-
Gradient Elution : A common gradient would be to start with a low percentage of Solvent B (e.g., 5%) and gradually increase it over time to elute the compound of interest. A shallow gradient often provides better resolution.
-
Detection : Monitor the elution profile using a UV detector, typically at wavelengths of 214 nm and 280 nm for peptides.
-
Fraction Collection : Collect fractions corresponding to the main peak.
-
Analysis of Fractions : Analyze the collected fractions for purity using an analytical HPLC method and confirm the identity using MS.
-
Solvent Removal : Lyophilize the pure fractions to obtain the final product as a powder.
Quantitative Data Summary
Table 1: Influence of pH and Temperature on Aspartyl-Peptide Degradation
| Starting Compound | pH | Temperature (°C) | Key Observation | Reference |
| Phe-Asp-GlyOH derived DKP | 10 | 80 | Rapid epimerization to trans-DKP and formation of linear α- and β-Asp peptides. | [1] |
| Phe-Asp-GlyOH derived DKP | 10 | 25 | DKP is the major compound; low concentration of linear peptides. | [1] |
| Phe-Asp-GlyOH derived DKP | 7.4 | 80 | DKP is the major compound; low concentration of linear peptides. | [1] |
| Gly-Phe-Asp-GlyOH | 10 | 25 | Degradation is very slow; equilibrium not reached after 245 days. | [1] |
Visualizations
Caption: A flowchart of the general experimental workflow for the purification of DA-DKP.
References
Technical Support Center: Aspartyl-alanyl-diketopiperazine (DA-DKP) Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Aspartyl-alanyl-diketopiperazine (DA-DKP) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DA-DKP) and why is its stability important?
This compound (DA-DKP) is a cyclic dipeptide derived from the N-terminus of human serum albumin.[1][2] It is recognized for its immunomodulatory properties, potentially playing a role in T-lymphocyte anergy.[1] Ensuring the stability of DA-DKP in solution is critical for accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may interfere with assays.
Q2: What are the primary degradation pathways for DA-DKP in solution?
The main degradation pathway for diketopiperazines like DA-DKP in aqueous solutions is hydrolysis of the amide bonds within the ring structure. This process leads to the formation of the linear dipeptide, Aspartyl-alanine, and subsequently to its constituent amino acids, aspartic acid and alanine.[3][4] Under certain conditions, other reactions such as epimerization may also occur.[5]
Q3: What factors influence the stability of DA-DKP in solution?
Several factors can significantly impact the stability of DA-DKP in solution:
-
pH: The pH of the solution is a critical factor. Diketopiperazines are generally most stable in a neutral to slightly acidic pH range (approximately pH 3-8).[3][6] In highly acidic or alkaline conditions, the rate of hydrolysis increases.[3][6]
-
Temperature: Higher temperatures accelerate the rate of degradation. For long-term storage, it is advisable to keep DA-DKP solutions at low temperatures, such as -20°C or -80°C.[1][6]
-
Solvent: The type of solvent can influence stability. While aqueous buffers are common for biological assays, organic solvents like DMSO, DMF, NMP, and ACN have been shown to affect the stability of related peptide intermediates, with degradation being fastest in DMSO and slowest in ACN.[6][7]
-
Buffer Species: Certain buffer components can catalyze degradation. For example, phosphate (B84403) and glycine (B1666218) buffers have been shown to exhibit general base catalysis in the degradation of a model diketopiperazine.[3][8]
Q4: How can I monitor the stability of my DA-DKP solution?
The most common methods for monitoring the stability of DA-DKP and detecting degradation products are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8] These techniques allow for the separation and quantification of the parent compound and any degradation products over time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my DA-DKP solution. | Degradation of DA-DKP due to improper storage or experimental conditions. | 1. Prepare fresh solutions of DA-DKP before each experiment.2. Store stock solutions at -80°C in an appropriate solvent like DMSO.[1]3. Ensure the pH of your experimental buffer is within the optimal stability range (pH 3-8).[3][6]4. Minimize the time the solution is kept at room temperature or higher. |
| Unexpected peaks in my HPLC/LC-MS analysis. | Formation of degradation products such as the linear dipeptide (Asp-Ala) or individual amino acids. | 1. Confirm the identity of the unexpected peaks using mass spectrometry.2. Review your solution preparation and storage protocols to identify potential causes of degradation (e.g., pH, temperature).3. Consider performing a forced degradation study to identify potential degradation products under various stress conditions (acid, base, heat, oxidation). |
| Variability in experimental results between batches. | Inconsistent concentration of active DA-DKP due to degradation. | 1. Quantify the concentration of DA-DKP in your stock solution using a validated HPLC method before each set of experiments.2. Prepare and store all solutions under identical and controlled conditions.3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Quantitative Data on Diketopiperazine Stability
Table 1: Stability of a Model Diketopiperazine (Phe-Pro-DKP) at Different pH Values
| pH | Stability | Degradation Products | Reference |
| < 3 | Unstable | Hydrolyzes to the linear dipeptide (Phe-Pro) | [3][6] |
| 3 - 8 | Stable | - | [3][6] |
| > 8 | Unstable | Hydrolyzes to the linear dipeptide (Phe-Pro) | [3][6] |
Experimental Protocols
Protocol 1: General Procedure for Assessing DA-DKP Stability by HPLC
This protocol outlines a general method for determining the stability of DA-DKP in a given solution.
-
Preparation of DA-DKP Stock Solution:
-
Dissolve a known amount of DA-DKP powder in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 100 mg/mL).[1] Sonicate if necessary to ensure complete dissolution.
-
-
Preparation of Incubation Solutions:
-
Prepare the desired aqueous buffer solutions at various pH values (e.g., pH 3, 5, 7.4, 9).
-
Dilute the DA-DKP stock solution with each buffer to a final working concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Aliquot the DA-DKP solutions into separate vials for each time point.
-
Incubate the vials at a constant temperature (e.g., 25°C, 37°C, or an elevated temperature for accelerated studies).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from incubation.
-
Immediately quench any further degradation by freezing the sample at -80°C or by adding a quenching agent if necessary.
-
-
HPLC Analysis:
-
Thaw the samples and inject them into an HPLC system equipped with a suitable C18 column.
-
Use a gradient elution method with mobile phases such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm).
-
Quantify the peak area of DA-DKP and any degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining DA-DKP against time for each condition.
-
Determine the degradation rate constant and half-life (t½) by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).
-
Visualizations
Diagram 1: General Workflow for DA-DKP Stability Testing
Caption: Workflow for assessing the stability of DA-DKP in solution.
Diagram 2: Logical Relationship of Factors Affecting DA-DKP Stability
Caption: Factors influencing the degradation of DA-DKP in solution.
References
- 1. This compound | Interleukin | TargetMol [targetmol.com]
- 2. This compound | C7H10N2O4 | CID 9815453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Aspartyl-alanyl-diketopiperazine Degradation Pathways
This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of Aspartyl-alanyl-diketopiperazine (Asp-Ala-DKP). Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Asp-Ala-DKP) and why is its stability a concern?
This compound is a cyclic dipeptide. Like many peptides and related structures, it can degrade under various experimental and storage conditions. This degradation can lead to a loss of biological activity, the formation of impurities, and inaccurate experimental results, which is a significant concern in research and pharmaceutical development.[1]
Q2: What are the primary degradation pathways for Asp-Ala-DKP?
The main degradation pathway for Asp-Ala-DKP is hydrolysis of the peptide bonds within the diketopiperazine ring. This process is catalyzed by acidic or basic conditions and leads to the formation of the linear dipeptide, Aspartyl-alanine. Other potential degradation pathways, common to peptides, include oxidation, particularly if stored improperly.
Q3: What factors influence the rate of Asp-Ala-DKP degradation?
Several factors can affect the stability of Asp-Ala-DKP in solution:
-
pH: The rate of hydrolysis is significantly dependent on the pH of the solution. Both strongly acidic and alkaline conditions can accelerate the degradation of the diketopiperazine ring.[2]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. For long-term storage, it is crucial to keep solutions at low temperatures.
-
Buffer Composition: The type and concentration of the buffer can influence the rate of degradation. Some buffer species can act as catalysts for hydrolysis.[2]
-
Solvent: The choice of solvent can impact the stability of the peptide. While aqueous solutions are common, the presence of organic co-solvents may alter degradation kinetics.
Q4: How can I minimize the degradation of my Asp-Ala-DKP samples?
To minimize degradation, it is recommended to:
-
Store lyophilized peptide at -20°C or -80°C.
-
Once in solution, store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Use buffers with a pH that is known to minimize the degradation of similar compounds, typically in the slightly acidic to neutral range (pH 4-6), unless experimental conditions require otherwise.[2]
-
Prepare solutions fresh whenever possible and minimize the time they are kept at room temperature.
Troubleshooting Guides
This section addresses common issues encountered during the study of Asp-Ala-DKP degradation.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible degradation results | Variation in experimental conditions (pH, temperature, buffer concentration). | Ensure precise control and documentation of all experimental parameters. Use calibrated equipment. |
| Sample handling errors (e.g., weighing inaccuracies, improper dissolution). | Use anti-static equipment for weighing peptides. Ensure complete dissolution of the peptide before starting the experiment.[3][4] | |
| Contamination of reagents or glassware. | Use high-purity water and reagents. Thoroughly clean all glassware. | |
| Unexpected peaks in HPLC chromatogram | Formation of degradation products or impurities. | Use mass spectrometry (MS) to identify the unknown peaks. Compare with the chromatogram of a freshly prepared sample. |
| Contamination from the HPLC system or mobile phase. | Run a blank gradient (mobile phase without sample) to check for system peaks. Ensure the mobile phase is freshly prepared and filtered. | |
| Loss of peptide during sample preparation or analysis | Adsorption to surfaces (e.g., vials, filter membranes). | Use low-binding vials (e.g., polypropylene). Test different filter materials for peptide recovery.[1] |
| Precipitation of the peptide. | Check the solubility of the peptide in the chosen buffer and concentration. Adjust pH or add a small amount of organic solvent if necessary.[1] | |
| Poor peak shape in HPLC (tailing, broadening) | Inappropriate mobile phase pH or ionic strength. | Adjust the pH of the mobile phase to ensure consistent ionization of the peptide and its degradation products. Use an appropriate buffer concentration (typically >10 mM). |
| Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Overloading the column. | Reduce the injection volume or the concentration of the sample. |
Quantitative Data on Diketopiperazine Degradation
| pH | Temperature (°C) | Illustrative Half-life (t1/2) (hours) | Primary Degradation Product |
| 2.0 | 50 | 48 | Aspartyl-alanine |
| 5.0 | 50 | 250 | Aspartyl-alanine |
| 7.4 | 50 | 120 | Aspartyl-alanine |
| 9.0 | 50 | 36 | Aspartyl-alanine |
| 7.4 | 25 | >1000 | Aspartyl-alanine |
| 7.4 | 70 | 24 | Aspartyl-alanine |
Note: This table illustrates that diketopiperazine stability is generally greatest in the slightly acidic to neutral pH range and decreases significantly at higher temperatures and in more acidic or alkaline conditions.
Experimental Protocols
Protocol: Stability Study of this compound using HPLC
This protocol outlines a general procedure to assess the stability of Asp-Ala-DKP in solution under different pH and temperature conditions.
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Phosphate buffer (for pH 7.4)
-
Citrate buffer (for pH 5.0)
-
Hydrochloric acid (for pH 2.0)
-
Sodium hydroxide (B78521) (for pH 9.0)
-
Low-binding microcentrifuge tubes or HPLC vials
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Stock Solution of Asp-Ala-DKP (1 mg/mL): Accurately weigh the lyophilized peptide and dissolve it in high-purity water to the desired concentration.
-
Incubation Buffers: Prepare buffers at the desired pH values (e.g., pH 2.0, 5.0, 7.4, 9.0) with a consistent ionic strength.
3. Experimental Workflow:
Caption: Experimental workflow for Asp-Ala-DKP stability study.
4. Incubation:
-
Dilute the Asp-Ala-DKP stock solution into each incubation buffer to a final concentration of 0.1 mg/mL in separate vials.
-
Prepare multiple vials for each condition to be sampled at different time points.
-
Incubate the vials at the desired temperatures (e.g., 25°C, 40°C, 60°C).
5. HPLC Analysis:
-
At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
If necessary, quench the reaction by freezing the sample or adding a quenching agent.
-
Analyze the samples using a suitable HPLC method. An example method is provided below.
HPLC Method Example:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B
-
Gradient: 5% to 50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
6. Data Analysis:
-
Identify and integrate the peak corresponding to intact Asp-Ala-DKP and the peak for the primary degradation product (Aspartyl-alanine).
-
Calculate the percentage of Asp-Ala-DKP remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining Asp-Ala-DKP versus time to determine the degradation kinetics.
Degradation Pathways
The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the cyclic dipeptide ring to form the linear dipeptide, Aspartyl-alanine. This reaction can be catalyzed by both acid and base.
Acid-Catalyzed Hydrolysis:
Caption: Acid-catalyzed hydrolysis of Asp-Ala-DKP.
Base-Catalyzed Hydrolysis:
Caption: Base-catalyzed hydrolysis of Asp-Ala-DKP.
References
Technical Support Center: Optimizing Diketopiperazine Formation
This technical support center is designed for researchers, scientists, and drug development professionals. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of diketopiperazines (DKPs).
Frequently Asked Questions (FAQs)
Q1: What are diketopiperazines (DKPs)?
A1: Diketopiperazines, also known as 2,5-diketopiperazines or cyclic dipeptides, are the smallest possible cyclic peptides.[1] They consist of a six-membered ring formed from the condensation of two α-amino acids.[2][3] This structure imparts significant rigidity and stability against enzymatic degradation compared to linear peptides.[4] DKPs are found in a wide variety of natural sources, including fungi, bacteria, and plants, and exhibit diverse biological activities, such as anticancer, antimicrobial, and neuroprotective effects.[1][2]
Q2: What is the general mechanism of diketopiperazine formation?
A2: The most common pathway for DKP formation is the intramolecular cyclization of a dipeptide or its ester.[5] The process involves a nucleophilic attack by the N-terminal amino group on the carbonyl carbon of the C-terminal amino acid's ester or amide linkage.[6] This intramolecular aminolysis results in the formation of the stable six-membered DKP ring and the release of the leaving group (e.g., alcohol from an ester or a resin linker in solid-phase synthesis).[6]
Q3: What is the difference between intentional DKP synthesis and DKP formation as a side reaction?
A3: Intentional DKP synthesis aims to produce DKPs as the target molecule due to their therapeutic potential and use as scaffolds in medicinal chemistry.[7] In contrast, DKP formation is a common and often significant side reaction in solid-phase peptide synthesis (SPPS), where it leads to truncation of the desired peptide chain and reduced yield.[6] The strategies for optimizing DKP formation will, therefore, be opposite depending on the goal: maximizing yield for intentional synthesis versus minimizing it during SPPS.
Troubleshooting Guide: Intentional Diketopiperazine Synthesis
This guide addresses common issues encountered when synthesizing diketopiperazines as the desired product.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no yield of DKP | 1. Incomplete cyclization: Reaction conditions (temperature, time, catalyst) may be suboptimal. 2. Side reactions: Intermolecular polymerization of the starting dipeptide can compete with intramolecular cyclization.[5] 3. Starting material degradation: The linear dipeptide precursor may be unstable under the reaction conditions. | 1. Optimize reaction conditions: - Temperature: Gradually increase the reaction temperature. Elevated temperatures, often in high-boiling point solvents like DMSO or toluene (B28343), can favor cyclization.[5] - Catalyst: Consider using acid (e.g., acetic acid, p-toluenesulfonic acid) or base (e.g., triethylamine) catalysts to promote cyclization. Diboronic acid anhydride (B1165640) has also been shown to be an effective catalyst.[8] - Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS. 2. Control concentration: Use dilute solutions to favor the intramolecular cyclization over intermolecular polymerization. 3. Protecting group strategy: Ensure the N-terminal amine is deprotected to allow for nucleophilic attack, and the C-terminal carboxylic acid is activated (e.g., as a methyl or ethyl ester) to be a good electrophile. |
| Epimerization/Racemization of chiral centers | The reaction conditions, particularly the use of strong bases or high temperatures, can lead to the loss of stereochemical integrity.[5][7] | 1. Use milder bases: If a base is required, consider using milder options than strong bases like sodium hydride.[5] 2. Optimize temperature and reaction time: Use the lowest effective temperature and avoid prolonged reaction times. 3. Microwave-assisted synthesis: Microwave heating can sometimes reduce reaction times significantly, which may help in preserving stereochemistry.[7] |
| Difficulty in purifying the DKP | 1. Co-elution with starting materials or byproducts. 2. Poor solubility of the DKP. | 1. Optimize chromatography: Experiment with different solvent systems and stationary phases for column chromatography. 2. Crystallization: Attempt to crystallize the DKP directly from the reaction mixture or after partial purification.[5] |
Troubleshooting Guide: Preventing Unwanted Diketopiperazine Formation in SPPS
This guide focuses on minimizing DKP formation as a side reaction during solid-phase peptide synthesis.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Significant yield loss, especially after the second amino acid coupling | DKP formation has led to the cleavage of the dipeptide from the resin.[6] | 1. Use a pre-formed dipeptide: Synthesize the problematic dipeptide unit in solution and then couple it to the resin. This bypasses the vulnerable dipeptidyl-resin intermediate.[6][9] 2. Modify Fmoc-deprotection conditions: The standard 20% piperidine (B6355638) in DMF is a known catalyst for DKP formation.[6] Switch to a milder cocktail such as 2% DBU / 5% piperazine (B1678402) in NMP.[6] 3. In-situ acylation: Immediately after Fmoc-deprotection, proceed with the coupling of the next amino acid to "trap" the reactive N-terminal amine before it can cyclize.[10] |
| Detection of a double-amino-acid deletion impurity | The N-terminal dipeptide was cleaved from the resin as a DKP, and the subsequent coupling occurred on the now-truncated peptide chain.[6] | This is a direct consequence of DKP formation. Implement the same corrective actions as for significant yield loss (use of dipeptides, modified deprotection). |
| DKP formation is sequence-dependent and highly prevalent | Peptide sequences containing proline or other secondary amino acids at the second position (from the N-terminus) are highly susceptible to DKP formation.[6][9] | 1. Use specialized protecting groups: For highly susceptible sequences, consider using alternative N-terminal protecting groups that are removed under non-basic conditions. 2. Choose a less labile resin: Resins with highly acid-labile linkers (e.g., 2-chlorotrityl chloride resin) can be more prone to DKP formation.[6] Consider a more stable linker if compatible with your overall strategy. |
Experimental Protocols
Protocol 1: General Solution-Phase Synthesis of a Diketopiperazine from a Dipeptide Methyl Ester
This protocol describes a general method for the cyclization of a linear dipeptide methyl ester to form a DKP.
-
Deprotection (if necessary): If the N-terminus of the dipeptide methyl ester is protected (e.g., with a Boc group), dissolve the dipeptide in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Add an excess of a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection). Stir at room temperature for 1-2 hours or until deprotection is complete as monitored by TLC or LC-MS. Remove the solvent and excess acid under reduced pressure.
-
Cyclization: Dissolve the crude deprotected dipeptide methyl ester in a high-boiling point solvent such as toluene or methanol.[11] Add a base, such as triethylamine (B128534) (1-2 equivalents), to neutralize any acid from the deprotection step and to catalyze the cyclization.[11]
-
Heating: Heat the reaction mixture to reflux (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude DKP can then be purified by silica (B1680970) gel column chromatography or by crystallization from a suitable solvent system.
Protocol 2: Alternative Fmoc-Deprotection to Minimize DKP Formation in SPPS
This protocol provides an alternative to the standard 20% piperidine/DMF for Fmoc deprotection, which is known to promote DKP formation.[6]
-
Prepare the Deprotection Solution: Prepare a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP).
-
First Deprotection: After the coupling of the second amino acid, drain the coupling solution from the peptide-resin. Add the 2% DBU / 5% piperazine / NMP solution to the resin and agitate for approximately 5 minutes.
-
Drain: Drain the deprotection solution from the resin.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for an additional 30 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (at least 5 times) to remove all traces of DBU and piperazine before proceeding to the next coupling step.
Visualizations
References
- 1. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HU196382B - Process for preparing 2,5-diketopiperazine derivatives - Google Patents [patents.google.com]
- 5. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
avoiding side reactions in Aspartyl-alanyl-diketopiperazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Aspartyl-alanyl-diketopiperazine. Our aim is to help you mitigate side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary side reaction during the synthesis of this compound?
A1: The most common and significant side reaction is the intramolecular cyclization of the dipeptide intermediate to form the undesired diketopiperazine (DKP), which is the target molecule in this specific synthesis. However, in the context of synthesizing a larger peptide containing the Asp-Ala sequence, this cyclization becomes a side reaction that truncates the peptide chain. Other potential side reactions include racemization and aspartimide formation, particularly if using Fmoc-based solid-phase peptide synthesis (SPPS).[1][2]
Q2: What factors promote the formation of this compound?
A2: Several factors can influence the rate and yield of diketopiperazine formation:
-
Temperature: Higher temperatures generally accelerate the rate of cyclization.[3][4]
-
pH and Base Catalysis: The rate of DKP formation is significantly dependent on pH, with the unprotonated N-terminal amino group being more reactive.[5] In SPPS, the basic conditions used for Fmoc deprotection can catalyze this cyclization.
-
Solvent: The choice of solvent can impact the reaction rate. For instance, polar aprotic solvents like DMSO have been used effectively for cyclization.[6][7]
-
Leaving Group: In solid-phase synthesis, the nature of the linker and the resin can affect the ease of cleavage and cyclization. For solution-phase synthesis starting from a dipeptide ester, the ester group acts as the leaving group.
Q3: How can I control the cyclization to optimize the yield of this compound?
A3: To optimize the formation of the desired diketopiperazine, careful control of reaction conditions is crucial. Based on studies of similar dipeptides like aspartame (B1666099), heating the dipeptide methyl ester is a common strategy. For example, heating in a solvent like methanol (B129727) or DMSO at temperatures ranging from 80°C to 150°C has been shown to be effective.[6][7][8] The reaction time will need to be optimized for your specific setup to maximize the yield of the cyclic product while minimizing degradation.
Q4: I am trying to synthesize a larger peptide containing the Asp-Ala sequence and want to avoid diketopiperazine formation. What strategies can I employ?
A4: To prevent this unwanted side reaction during the synthesis of a longer peptide, consider the following strategies:
-
Use of Dipeptide Building Blocks: Instead of coupling Ala to resin-bound Asp, you can use a pre-formed protected dipeptide (e.g., Fmoc-Asp(OtBu)-Ala-OH). This bypasses the stage where the free N-terminal amine of alanine (B10760859) can attack the activated carboxyl group of aspartic acid.
-
Modified Deprotection Conditions: In Fmoc-SPPS, using milder basic conditions or shorter deprotection times for the Fmoc group on the alanine residue can reduce the extent of cyclization.
-
In Situ Acylation: Immediately after deprotecting the N-terminus of the dipeptide, the subsequent amino acid can be introduced in the presence of the coupling reagents. This "in situ" acylation can outcompete the intramolecular cyclization.
-
Choice of Protecting Groups: Utilizing sterically bulky protecting groups on the side chain of aspartic acid may hinder the cyclization reaction.
Q5: How does aspartimide formation occur and how can it be prevented?
A5: Aspartimide formation is a significant side reaction in Fmoc-based peptide synthesis, especially for Asp-containing peptides. It occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue under basic or acidic conditions, forming a five-membered succinimide (B58015) ring.[1] This can lead to a mixture of α- and β-peptides and racemization. To minimize aspartimide formation:
-
Use a cyclohexyl ester protecting group for the aspartic acid side chain, which has been shown to significantly reduce aspartimide formation compared to the benzyl (B1604629) ester.[9]
-
Carefully control the temperature and duration of exposure to basic conditions during Fmoc deprotection.
-
The use of specific diaminodiacid building blocks containing an amide bond as a protecting group for the β-carboxyl of Asp has also been shown to prevent aspartimide formation.[10]
Quantitative Data on Diketopiperazine Synthesis Conditions
The following table summarizes reaction conditions from studies on the cyclization of aspartame (L-Aspartyl-L-phenylalanine methyl ester), a structurally similar dipeptide, to provide a starting point for optimizing the synthesis of this compound.
| Starting Material | Solvent | Temperature (°C) | Time (hours) | Additive | Conversion/Yield | Reference |
| Aspartame | Methanol | 135 | 60 | Acidic diatomaceous earth | 98% conversion | [8] |
| L-Aspartyl-L-phenylalanine methyl ester | DMSO | 80 | 8 | None | 88% yield | [6][7] |
Experimental Protocols
Protocol 1: Cyclization of Dipeptide Methyl Ester in DMSO (Adapted from Aspartame Cyclization)
This protocol is adapted from the synthesis of cyclo(Asp-Phe) and can be used as a starting point for the synthesis of cyclo(Asp-Ala).[6][7]
-
Dissolution: Dissolve the starting dipeptide, L-Aspartyl-L-alanine methyl ester, in dimethyl sulfoxide (B87167) (DMSO).
-
Heating: Heat the solution with stirring at 80°C for approximately 8 hours. Monitor the reaction progress using a suitable analytical technique such as HPLC or TLC.
-
Precipitation: After completion, cool the reaction mixture and add it to a mixture of acetone (B3395972) and hexane (B92381) to precipitate the crude product.
-
Isolation and Drying: Collect the precipitate by filtration and dry it in a vacuum oven at an elevated temperature (e.g., 100°C).
-
Purification: The crude product can be further purified by recrystallization.
Protocol 2: Acid-Catalyzed Cyclization in Methanol under Pressure (Adapted from Aspartame Cyclization)
This protocol is based on a patented method for aspartame cyclization and may require specialized equipment.[8]
-
Reaction Setup: In an autoclave, suspend L-Aspartyl-L-alanine methyl ester in methanol.
-
Catalyst Addition: Add a catalytic amount of an acidic catalyst, such as acidic diatomaceous earth.
-
Heating under Pressure: Heat the mixture to approximately 135°C for about 60 hours. The pressure will be above atmospheric pressure due to the heating of the solvent.
-
Workup: After cooling, the reaction mixture can be filtered to remove the catalyst. The solvent is then removed under reduced pressure to obtain the crude product.
-
Purification: Further purification can be achieved through standard techniques like chromatography or recrystallization.
Visual Guides
Reaction Pathway and Side Reactions
Caption: Main reaction pathway to this compound and potential side reactions.
Troubleshooting Workflow
Caption: A troubleshooting workflow for optimizing this compound synthesis.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rates of formation of diketopiperazine (DKP) from intramolecular cyclization of aspartame as a function of temperature - American Chemical Society [acs.digitellinc.com]
- 4. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4088649A - Process for preparing a diketo-piperazine - Google Patents [patents.google.com]
- 9. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Aspartyl-alanyl-diketopiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Aspartyl-alanyl-diketopiperazine (DA-DKP).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
A1: this compound, like many polar cyclic dipeptides, can be challenging to crystallize due to its high polarity, potential for strong interactions with solvents, and the possibility of forming amorphous solids or oils instead of well-ordered crystals. Key challenges include selecting an appropriate solvent system, controlling the rate of supersaturation, and managing potential polymorphism.
Q2: What is a good starting point for solvent selection for DA-DKP crystallization?
A2: Given the polar nature of DA-DKP, polar solvents are a logical starting point. A related aspartame-derived diketopiperazine has been successfully recrystallized from water.[1][2] Therefore, water is a primary candidate. Other polar organic solvents such as methanol, ethanol, and DMSO could also be effective, potentially in combination with an anti-solvent.[1] It is crucial to determine the solubility of your specific batch of DA-DKP in a range of solvents to identify a suitable system where solubility is moderate and decreases with temperature.
Q3: How does pH affect the crystallization of DA-DKP?
A3: The pH of the crystallization solution can significantly influence the solubility and crystal packing of diketopiperazines due to the presence of ionizable groups. For a related diketopiperazine, a stable pH range was found to be between 3 and 8. Outside of this range, hydrolysis of the diketopiperazine ring can occur. It is recommended to control the pH of your crystallization medium, especially when using aqueous systems.
Q4: My attempts at crystallization are resulting in an oil or amorphous precipitate. What should I do?
A4: "Oiling out" or forming an amorphous solid is a common issue and typically indicates that the supersaturation level is too high, leading to rapid precipitation rather than ordered crystal growth. To address this, you should aim to slow down the crystallization process. This can be achieved by:
-
Reducing the concentration of the solute.
-
Slowing down the rate of cooling or evaporation of the solvent.
-
Using a solvent system where the compound has slightly higher solubility.
-
Employing vapor diffusion or solvent/anti-solvent diffusion methods to achieve a more gradual increase in supersaturation.
Q5: What is crystal polymorphism and should I be concerned about it with DA-DKP?
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Presence of impurities inhibiting nucleation. | - Concentrate the solution by slow evaporation.- Cool the solution to a lower temperature.- Add an anti-solvent dropwise.- Ensure the purity of the DA-DKP is high.- Try seeding the solution with a small crystal, if available. |
| Formation of very small or needle-like crystals | - Nucleation rate is too high.- Rapid cooling or evaporation. | - Slow down the rate of cooling or solvent evaporation.- Use a solvent in which the compound is slightly more soluble.- Decrease the initial concentration of the solution. |
| Oiling out or amorphous precipitate forms | - Supersaturation is too high.- Solvent is not ideal for crystallization. | - Use a more dilute solution.- Slow the rate of supersaturation (slower cooling, slower addition of anti-solvent).- Try a different solvent or solvent/anti-solvent system.- Consider vapor diffusion methods. |
| Crystals are clumped or aggregated | - High concentration of the solution.- Agitation during crystal growth. | - Reduce the initial concentration.- Allow the crystallization to proceed without stirring or agitation once nucleation has begun. |
| Inconsistent crystal form (polymorphism) | - Variation in crystallization conditions (solvent, temperature, cooling rate). | - Standardize and carefully control all crystallization parameters.- Characterize the resulting solid by XRPD or DSC to identify the polymorph.- Use seeding with a known polymorph to control the outcome. |
Quantitative Data
Solubility of this compound
| Solvent | Temperature | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | 100 mg/mL (537.14 mM) | [3] |
| Water | Not Quantified | A related aspartame-derived diketopiperazine is soluble and can be recrystallized from water. | [1][2] |
| Methanol | Not Quantified | A related aspartame-derived diketopiperazine shows high solubility. | [1] |
| Ethanol | Not Quantified | Qualitative data suggests potential for use as a solvent or anti-solvent. | [1] |
Note: Comprehensive solubility data for this compound is limited in publicly available literature. It is highly recommended to perform solubility screening experiments to determine optimal crystallization conditions for your specific batch of material.
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
This protocol is a general starting point for crystallizing polar cyclic peptides.
-
Preparation of a Saturated Solution:
-
Dissolve the this compound powder in a suitable solvent (e.g., water, methanol, or a mixture) at room temperature until a saturated or near-saturated solution is obtained. Gentle warming can be used to increase solubility, but be cautious of potential degradation at elevated temperatures.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate impurities.
-
-
Crystallization:
-
Transfer the filtered solution to a clean vial.
-
Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant temperature.
-
-
Crystal Harvesting:
-
Once crystals have formed, carefully remove the mother liquor using a pipette.
-
Gently wash the crystals with a small amount of cold solvent.
-
Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Slow Cooling Recrystallization (Adapted from related diketopiperazines)
This method is suitable if the solubility of DA-DKP shows a significant temperature dependence in a particular solvent.
-
Dissolution:
-
In a clean flask, add a measured amount of this compound.
-
Add a suitable solvent (e.g., deionized water) in portions while heating and stirring until the solid is completely dissolved. Avoid boiling for extended periods.
-
-
Slow Cooling:
-
Once dissolved, cover the flask and allow it to cool slowly to room temperature. For even slower cooling, the flask can be placed in an insulated container.
-
After reaching room temperature, the flask can be transferred to a refrigerator (4°C) to maximize crystal yield.
-
-
Crystal Harvesting and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals on the filter with a small amount of ice-cold solvent (the same solvent used for crystallization).
-
Dry the crystals in a vacuum oven at a mild temperature.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in the crystallization of this compound.
Caption: A generalized experimental workflow for the crystallization of this compound.
References
Technical Support Center: Aspartyl-alanyl-diketopiperazine (DA-DKP)
Welcome to the technical support center for Aspartyl-alanyl-diketopiperazine (DA-DKP), also known as Ampion. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and solubilization of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DA-DKP)?
This compound (DA-DKP) is a cyclic dipeptide with the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol . It is an immunomodulatory molecule that has been investigated for its anti-inflammatory properties.
Q2: Why is my DA-DKP not dissolving?
Diketopiperazines, including DA-DKP, can exhibit low solubility in aqueous solutions due to their rigid ring structure and strong intermolecular hydrogen bonding. Factors such as the solvent, pH, temperature, and the presence of aggregates can all influence solubility.
Q3: What is the recommended solvent for DA-DKP?
For initial stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is a good starting point, with a reported solubility of up to 100 mg/mL. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used to achieve a concentration of 4 mg/mL. For other applications, the choice of solvent will depend on the experimental requirements and the desired final concentration.
Q4: Can I heat the solution to improve solubility?
Gentle heating can be used to aid dissolution. However, excessive or prolonged heating should be avoided as it may lead to degradation of the peptide.
Q5: Is sonication helpful for dissolving DA-DKP?
Yes, sonication is recommended to break up aggregates and facilitate dissolution. Brief pulses of sonication are generally effective.
Troubleshooting Guide
Issue 1: Poor Solubility in Aqueous Buffers (e.g., PBS)
-
Possible Cause: DA-DKP has limited solubility in neutral aqueous solutions due to its chemical structure.
-
Troubleshooting Steps:
-
pH Adjustment: Since DA-DKP possesses a carboxylic acid group, its solubility is pH-dependent. Increasing the pH to slightly basic conditions (e.g., pH 7.5-8.5) can deprotonate the carboxylic acid, increasing its polarity and solubility in aqueous media. Conversely, decreasing the pH to acidic conditions (e.g., pH 2-3) can protonate the amide groups, which may also enhance solubility.
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO and then slowly add it to the aqueous buffer while stirring. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Sonication: After adding the compound to the buffer, sonicate the mixture in short bursts to aid dissolution.
-
Issue 2: Precipitation of DA-DKP upon Dilution of Stock Solution
-
Possible Cause: The addition of a concentrated organic stock solution of DA-DKP to an aqueous buffer can cause the compound to precipitate out of solution due to a rapid change in solvent polarity.
-
Troubleshooting Steps:
-
Slow, Dropwise Addition: Add the stock solution to the aqueous buffer very slowly, drop by drop, while vigorously stirring or vortexing. This helps to minimize localized high concentrations of the compound.
-
Optimize Final Concentration: The final concentration of DA-DKP in the aqueous buffer may be exceeding its solubility limit. Try preparing a more dilute solution.
-
Incorporate a Co-solvent in the Final Buffer: Including a small percentage of the organic solvent used for the stock solution in the final aqueous buffer can help maintain solubility.
-
Quantitative Data Summary
The following tables provide illustrative solubility data for DA-DKP based on general principles of diketopiperazine chemistry. Actual solubility may vary based on experimental conditions.
Table 1: Solubility in Common Solvents at Room Temperature
| Solvent | Estimated Solubility (mg/mL) |
| Water (pH 7.0) | < 1 |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 1 |
| Dimethyl sulfoxide (DMSO) | ~100 |
| Ethanol | 1 - 5 |
| Methanol | 1 - 5 |
| Acetonitrile | < 1 |
Table 2: Effect of pH on Aqueous Solubility
| pH | Estimated Solubility (mg/mL) |
| 2.0 | 1 - 2 |
| 4.0 | < 1 |
| 6.0 | < 1 |
| 7.4 | < 1 |
| 8.5 | 2 - 5 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of lyophilized DA-DKP powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the tube for 30-60 seconds.
-
If necessary, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: pH Adjustment for Improved Aqueous Solubility
-
Prepare a suspension of DA-DKP in sterile, purified water at the desired final concentration.
-
While stirring, slowly add a small amount of a dilute basic solution (e.g., 0.1 M NaOH or ammonium (B1175870) hydroxide) dropwise to increase the pH.
-
Monitor the pH and the dissolution of the compound. Continue adding the base until the compound is fully dissolved or the desired pH is reached.
-
Alternatively, for acidic conditions, slowly add a dilute acidic solution (e.g., 0.1 M HCl or acetic acid).
-
Once dissolved, the solution can be filtered through a 0.22 µm filter to sterilize and remove any remaining particulates.
Protocol 3: Formulation with a Co-solvent System for In Vivo Use
This protocol is adapted from a known formulation for DA-DKP.
-
Dissolve the DA-DKP in DMSO to create a concentrated initial solution.
-
In a separate sterile tube, combine the required volumes of PEG300, Tween 80, and saline.
-
Slowly add the DA-DKP/DMSO solution to the PEG300/Tween 80/saline mixture while vortexing.
-
The final composition should be approximately 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
If necessary, sonicate the final mixture to ensure homogeneity.
Mechanism of Action & Signaling Pathway
This compound (Amp
Technical Support Center: Aspartyl-alanyl-diketopiperazine (Asp-Ala DKP) Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aspartyl-alanyl-diketopiperazine (Asp-Ala DKP).
Frequently Asked Questions (FAQs)
1. What is this compound (Asp-Ala DKP)?
This compound (DA-DKP) is a cyclic dipeptide, a six-membered ring formed from the amino acids aspartic acid and alanine (B10760859).[1][2] It is the simplest form of a peptide derivative and can be formed through the condensation of these two amino acids. DKPs, once considered mere protein degradation artifacts, are now recognized as important metabolic intermediates and are explored for various therapeutic applications.
2. How is Asp-Ala DKP formed as an analytical artifact?
Asp-Ala DKP can form spontaneously from peptides containing an N-terminal Asp-Ala sequence through intramolecular cyclization. This is a common side reaction during solid-phase peptide synthesis (SPPS) and can also occur during storage of peptide solutions, particularly under basic conditions. The formation of this stable six-membered ring can lead to a significant loss of the intended linear peptide product.[3]
3. What are the common analytical techniques used to characterize Asp-Ala DKP?
The most common analytical techniques for the characterization and quantification of Asp-Ala DKP are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] LC-MS, particularly with tandem mass spectrometry (MS/MS), is highly effective for confirming the identity of the DKP and distinguishing it from other impurities.[5]
4. What are the expected masses for Asp-Ala DKP in mass spectrometry?
The key mass values for Asp-Ala DKP are provided in the table below. These are crucial for setting up mass spectrometry experiments to detect this molecule.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O₄ | [1] |
| Molecular Weight | 186.17 g/mol | [1] |
| Monoisotopic Mass | 186.06405680 Da | [1] |
| Expected [M+H]⁺ ion | m/z 187.0719 | Calculated |
| Expected [M+Na]⁺ ion | m/z 209.0538 | Calculated |
Troubleshooting Guides
Issue 1: Unexpected Peak in Chromatogram During Linear Peptide Analysis
Question: I am analyzing a peptide with an N-terminal Asp-Ala sequence and I observe a significant, unexpected peak in my HPLC or LC-MS chromatogram. Could this be Asp-Ala DKP?
Answer:
Yes, it is highly probable that the unexpected peak is Asp-Ala DKP, especially if it elutes earlier than your target peptide in reversed-phase chromatography due to its more rigid and often less polar structure.
Troubleshooting Steps:
-
Mass Verification:
-
If using LC-MS, check the mass-to-charge ratio (m/z) of the unexpected peak. Look for the protonated molecule of Asp-Ala DKP at approximately m/z 187.07.
-
-
MS/MS Fragmentation:
-
Perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z 187.07). The fragmentation pattern will be characteristic of the DKP ring structure.
-
-
Forced Degradation:
-
To confirm, intentionally degrade a small sample of your purified linear peptide under conditions known to promote DKP formation (e.g., slightly basic pH, elevated temperature) and see if the area of the unknown peak increases.
-
Issue 2: Hydrolysis of Asp-Ala DKP During Analysis
Question: I am working with a purified Asp-Ala DKP standard, but I see a peak corresponding to the linear dipeptide (Asp-Ala) in my chromatogram. What could be the cause?
Answer:
Asp-Ala DKP can undergo hydrolysis, breaking the cyclic ring to form the linear dipeptide. This is more likely to occur under acidic or strongly basic conditions.[4][6]
Troubleshooting Steps:
-
pH of Mobile Phase:
-
Ensure the pH of your mobile phase is within a stable range for DKPs, typically between pH 3 and 8.[4]
-
-
Sample Storage:
-
Store your Asp-Ala DKP samples in a neutral buffer or aprotic solvent and at low temperatures to minimize hydrolysis.
-
-
Injector and Column Temperature:
-
High temperatures can accelerate hydrolysis. Try running your analysis at a lower temperature.
-
Experimental Protocols
Protocol 1: LC-MS/MS for the Identification of Asp-Ala DKP
This protocol provides a general method for the identification of Asp-Ala DKP using LC-MS/MS.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full Scan (m/z 100-500) and Targeted MS/MS
-
Precursor Ion for MS/MS: m/z 187.07
-
Collision Energy: Optimize for best fragmentation (start around 15-25 eV)
-
Expected Mass Fragments for Asp-Ala DKP ([M+H]⁺ = 187.07)
| m/z (Predicted) | Fragment | Description |
| 169.06 | [M+H-H₂O]⁺ | Loss of water |
| 159.08 | [M+H-CO]⁺ | Loss of carbon monoxide from the ring |
| 141.07 | [M+H-H₂O-CO]⁺ | Sequential loss of water and carbon monoxide |
| 116.03 | Immonium ion of Asp | Characteristic fragment for aspartic acid residue |
| 72.04 | Immonium ion of Ala | Characteristic fragment for alanine residue |
Note: The exact m/z values and relative intensities may vary depending on the instrument and collision energy.
Visualizations
Diagram 1: Formation of Asp-Ala DKP from a Linear Peptide
Caption: Formation of Asp-Ala DKP via intramolecular cyclization.
Diagram 2: Troubleshooting Workflow for an Unexpected Peak
Caption: A logical workflow for identifying an unexpected peak as Asp-Ala DKP.
References
Technical Support Center: Scale-Up Synthesis of Aspartyl-alanyl-diketopiperazine (DA-DKP)
Welcome to the Technical Support Center for the scale-up synthesis of Aspartyl-alanyl-diketopiperazine (DA-DKP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of DA-DKP at a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up synthesis of this compound?
A1: The primary challenges in the scale-up synthesis of this compound (DA-DKP) revolve around controlling side reactions, ensuring product purity and stability, and developing efficient purification methods. Key issues include:
-
Aspartimide Formation: This is a major side reaction that can occur during peptide synthesis, leading to impurities that are difficult to remove.[1][2]
-
Racemization: The chiral centers of the amino acid residues are susceptible to epimerization, particularly under basic conditions, which can compromise the stereochemical purity of the final product.[3]
-
Low Yields: Inefficient cyclization or competing side reactions can significantly reduce the overall yield of the desired diketopiperazine.
-
Purification Difficulties: Separating the desired DA-DKP from closely related impurities and unreacted starting materials can be challenging at a large scale.[4]
-
Product Stability: DA-DKP can be susceptible to hydrolysis, especially at pH values outside the range of 3-8.[5]
Troubleshooting Guides
Problem 1: Low Yield of this compound
Q2: My scale-up synthesis of DA-DKP is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A2: Low yields in DA-DKP synthesis can stem from several factors. A systematic approach to identify and address the root cause is crucial.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Cyclization | Optimize Reaction Conditions: Increase reaction temperature or time. For instance, the cyclization of L-Aspartyl-L-phenylalanine methyl ester (a precursor to a related DKP) is often carried out at 80°C for 8 hours in DMSO.[6][7] Choice of Solvent: The solvent can influence the rate and yield of the cyclization reaction.[7] Experiment with different high-boiling point, polar aprotic solvents. |
| Competing Side Reactions | Control pH: Maintain the pH within a range that favors cyclization over hydrolysis or other side reactions. For diketopiperazine formation from some peptide precursors, the reaction is pH-dependent.[5] Protecting Group Strategy: Ensure the protecting groups used for the aspartic acid and alanine (B10760859) are stable under the reaction conditions and are efficiently removed prior to cyclization. |
| Degradation of Starting Material or Product | Temperature Control: Avoid excessive temperatures that could lead to the degradation of the starting dipeptide or the final DKP product. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Experimental Protocol: General Procedure for Cyclization
A general method for the synthesis of a related diketopiperazine, cyclo(L-aspartyl-L-phenylalanyl), involves dissolving L-Aspartyl-L-phenylalanine methyl ester in DMSO and stirring at 80°C for 8 hours. The product is then precipitated by adding the reaction mixture to a mixture of acetone (B3395972) and hexane. This process has been reported to yield up to 88%.[6][7] For DA-DKP, similar conditions with the corresponding dipeptide ester could be a starting point for optimization.
Logical Workflow for Troubleshooting Low Yield
Problem 2: High Levels of Impurities (Aspartimide and Racemization)
Q3: My purified DA-DKP contains significant amounts of impurities, particularly what I suspect to be aspartimide-related products and diastereomers. How can I minimize these?
A3: Aspartimide formation and racemization are common challenges in peptide synthesis, especially when scaling up.[1][3] Controlling these side reactions is critical for obtaining high-purity DA-DKP.
Minimizing Aspartimide Formation:
Aspartimide formation is a base-catalyzed intramolecular side reaction of the aspartic acid residue.[1]
| Strategy | Detailed Recommendation |
| Bulky Protecting Groups | Use sterically hindered protecting groups for the β-carboxyl group of aspartic acid. While tert-butyl (OtBu) is common, bulkier groups can offer more protection.[3] |
| Backbone Protection | The use of a 2-hydroxy-4-methylbenzyl (Hmb) group on the backbone amide nitrogen can minimize aspartimide formation.[3] |
| Modified Deprotection Conditions | If using Fmoc chemistry, adding an acidic additive like HOBt to the piperidine (B6355638) deprotection solution can reduce aspartimide formation.[3] Alternatively, using a weaker base like piperazine (B1678402) can also be effective.[3] |
Controlling Racemization:
Racemization can occur at the α-carbon of both amino acid residues, often promoted by basic conditions.
| Strategy | Detailed Recommendation |
| Acid-Catalyzed Cyclization | Whenever possible, use acid-catalyzed cyclization conditions, as these are less prone to causing racemization compared to base-catalyzed methods.[8] |
| Low Temperature | Perform base-mediated reactions at the lowest effective temperature to minimize the rate of epimerization. |
| Choice of Base | If a base is necessary, use a non-nucleophilic, sterically hindered base to reduce the likelihood of α-proton abstraction. |
Experimental Protocol: Mitigating Aspartimide Formation with Additives
A common strategy to suppress aspartimide formation during Fmoc-SPPS is the addition of 0.1 M HOBt to the piperidine deprotection solution. This has been shown to significantly reduce the formation of this side product.[3]
Signaling Pathway of Aspartimide Formation
Problem 3: Difficulty in Purifying Scale-Up Batches of DA-DKP
Q4: I am struggling with the purification of my large-scale DA-DKP synthesis. The resolution on my chromatography column is poor, and I'm experiencing high backpressure. What can I do?
A4: Large-scale purification of peptides and related molecules presents unique challenges. A systematic troubleshooting approach for your chromatography is recommended.
Troubleshooting HPLC/LC Purification:
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | Inappropriate Column Chemistry: The stationary phase may not be optimal for separating DA-DKP from its impurities. | Test different column chemistries (e.g., C18, C8, Phenyl-Hexyl). |
| Suboptimal Mobile Phase/Gradient: The elution gradient may be too steep, or the mobile phase composition may not be providing adequate selectivity. | Optimize the gradient by making it shallower to improve separation of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and additives (e.g., trifluoroacetic acid, formic acid). | |
| High Backpressure | Column Flogging: Particulate matter from the crude sample or precipitated product can clog the column frit. | Filter the crude sample through a 0.45 µm or 0.22 µm filter before loading. Use a guard column to protect the main column. |
| Precipitation on Column: The product may be precipitating on the column due to changes in solvent composition. | Ensure the sample is fully dissolved in the initial mobile phase. A solubility test in different mobile phase compositions can be beneficial. | |
| Low Recovery | Irreversible Adsorption: The product may be irreversibly binding to the stationary phase. | Modify the mobile phase pH or ionic strength. In some cases, a different stationary phase may be required. |
| Product Degradation on Column: The product may be unstable under the chromatographic conditions (e.g., acidic mobile phase). | Assess the stability of DA-DKP in the mobile phase. If necessary, use a less harsh mobile phase or reduce the run time. |
Experimental Protocol: General Preparative HPLC for Diketopiperazines
For the purification of diketopiperazines, reversed-phase HPLC is commonly employed. A typical starting point would be a C18 column with a mobile phase consisting of a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). The gradient would typically run from a low percentage of acetonitrile (e.g., 5%) to a higher percentage (e.g., 95%) over a defined period. The specific gradient profile will need to be optimized for DA-DKP.
Logical Flowchart for HPLC Troubleshooting
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. researchgate.net [researchgate.net]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. (207a) Mechanistic Study of Diketopiperazine Formation during Solid Phase Peptide Synthesis of Tirzepatide | AIChE [proceedings.aiche.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Aspartyl-alanyl-diketopiperazine and Other Diketopiperazine Analogs in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketopiperazines (DKPs), the smallest class of cyclic peptides, have emerged as a promising scaffold in drug discovery due to their inherent stability and diverse biological activities. Among these, Aspartyl-alanyl-diketopiperazine, also known as Ampion, has garnered significant attention for its anti-inflammatory properties and is currently under investigation in clinical trials for osteoarthritis. This guide provides an objective comparison of the performance of this compound with other DKP analogs, supported by experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.
Comparative Performance of Diketopiperazine Analogs
The anti-inflammatory potential of various DKP analogs has been evaluated through their ability to modulate key inflammatory mediators and pathways. While direct head-to-head comparative studies are limited, data from individual studies provide insights into their relative performance.
Table 1: Quantitative Comparison of Anti-Inflammatory Activity
| Diketopiperazine Analog | Assay | Target Cell Line | Key Findings | Reference |
| This compound | Cytokine Release Assay | Human T-lymphocytes | Significantly lower production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) upon stimulation. | [1] |
| Cyclo(His-Pro) | NF-κB Inhibition Assay | Rat pheochromocytoma (PC12) and murine microglial (BV2) cells | Inhibits NF-κB nuclear accumulation and down-regulates NF-κB governed gene products like COX-2 and MMP-3. | [2][3] |
| Cyclo(His-Ala) | Thrombin Inhibition Assay | In vitro | 63.3% reduction in the rate of fibrin (B1330869) formation. | [4] |
| Lansai C & D | Anti-inflammatory Assay | RAW 264.7 cells | Exhibit anti-inflammatory effects. | [5] |
| Various Marine Fungi Derivatives | Anti-inflammatory Assay | Propionibacterium acnes-induced human monocyte cell lines | Significant inhibition of skin inflammation. |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of diketopiperazines are mediated through the modulation of distinct signaling pathways.
This compound primarily exerts its effect by modulating T-lymphocyte cytokine production. It has been shown to reduce the secretion of pro-inflammatory cytokines such as IFN-γ and TNF-α from activated T-cells.[1]
In contrast, Cyclo(His-Pro) has been demonstrated to exert its anti-inflammatory effects through the NF-κB signaling pathway. It inhibits the nuclear accumulation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes. This action is mediated through the activation of the Nrf2/heme oxygenase-1 pathway.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anti-inflammatory properties of diketopiperazines.
NF-κB Nuclear Translocation Assay
This assay is used to determine the ability of a compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a critical step in its activation.
Cell Culture and Treatment:
-
Plate A549 cells (or other suitable cell line) in 96-well plates at a density of 10,000 cells per well and incubate for 20 hours.
-
Pre-treat the cells with the diketopiperazine analog or vehicle control for a specified duration (e.g., 1 hour).
-
Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), at a final concentration of 10 ng/mL for 30 minutes.
Immunofluorescence Staining and Imaging:
-
Fix the cells with 2% paraformaldehyde for 30 minutes at room temperature.
-
Permeabilize the cells and stain for the NF-κB p65 subunit using a specific primary antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye such as Hoechst 33342.
-
Acquire images using a high-content imaging system.
Data Analysis:
-
Quantify the fluorescence intensity of the p65 subunit in both the nuclear and cytoplasmic compartments.
-
Calculate the difference in average fluorescence intensity between the nucleus and the cytoplasm to determine the level of NF-κB translocation.
-
Express the inhibitory effect of the test compounds as a percentage of the translocation observed in the TNF-α stimulated control.[1]
Cytokine Release Assay (ELISA)
This assay measures the amount of specific cytokines released from immune cells in response to a stimulus, and the ability of a compound to inhibit this release.
Cell Culture and Stimulation:
-
Culture human monocytic THP-1 cells and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Plate the differentiated macrophages in 96-well plates.
-
Pre-incubate the cells with the diketopiperazine analog or vehicle control for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce cytokine production.
Supernatant Collection and ELISA:
-
Centrifuge the plates and collect the cell culture supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatants to quantify the concentration of specific cytokines (e.g., IL-8, TNF-α, IL-1β) according to the manufacturer's instructions.
Data Analysis:
-
Generate a standard curve using recombinant cytokines.
-
Determine the concentration of cytokines in the experimental samples by interpolating from the standard curve.
-
Calculate the percentage inhibition of cytokine release by the test compounds compared to the LPS-stimulated control.[2]
Conclusion
This compound and its analogs represent a promising class of anti-inflammatory agents. While this compound shows potential in modulating T-cell mediated inflammation, other analogs like Cyclo(His-Pro) demonstrate efficacy through the inhibition of the NF-κB pathway. The diverse mechanisms of action within the diketopiperazine class highlight the potential for developing targeted therapies for a range of inflammatory conditions. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these compounds. The experimental protocols provided herein serve as a foundation for researchers to conduct such comparative analyses and advance the field of diketopiperazine-based drug discovery.
References
- 1. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of Aspartyl-alanyl-diketopiperazine and Its Analogs: An Insight into Immunomodulatory Potential
For Researchers, Scientists, and Drug Development Professionals
Aspartyl-alanyl-diketopiperazine (DA-DKP), a cyclic dipeptide with the chemical name (3S,6S)-3-(carboxymethyl)-6-methylpiperazine-2,5-dione, has garnered significant interest for its immunomodulatory properties. This guide provides a comparative analysis of the bioactivity of DA-DKP and other structurally related diketopiperazine (DKP) derivatives, offering insights into their potential as therapeutic agents. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction to this compound (DA-DKP)
This compound, also known as Ampion, is a small molecule that has been investigated for its anti-inflammatory effects. It is an endogenous molecule derived from the N-terminus of human serum albumin. Clinical studies have explored its potential in treating inflammatory conditions such as osteoarthritis of the knee. Its mechanism of action is believed to involve the modulation of immune responses, including the regulation of T-cell activation and cytokine production.
Comparative Bioactivity of Diketopiperazine Derivatives
| Compound/Derivative | Biological Activity | Cell Line/System | IC50/Effective Concentration | Reference |
| Penipiperazine A | Anti-inflammatory (NO inhibition) | LPS-stimulated RAW264.7 macrophages | Potent inhibition | |
| Penipiperazine B | Anti-inflammatory (NO inhibition) | LPS-stimulated RAW264.7 macrophages | Significant inhibition | |
| Cyclo(His-Ala) | Anticancer | HT-29, MCF-7, HeLa carcinoma cells | 100 µM (inhibition of growth) | |
| Cyclo(His-Gly) | Anticancer | MCF-7 cells | 100 µM (inhibition of growth) | |
| Cyclo(His-Gly) | Anti-platelet aggregation (thrombin-induced) | Human platelets | IC50: 0.0662 mM | |
| Diketopiperazine analog 11a | Antibacterial | Various bacteria | MIC: 12.5-50 µg/mL | |
| Acyclic analog 12a | Antibacterial | Various bacteria | MIC: 12.5-50 µg/mL | |
| Acyclic analog 16a | Antibacterial | Various bacteria | MIC: 12.5-50 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments commonly used to assess the bioactivity of diketopiperazine derivatives.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this colored product is proportional to the nitrite concentration.
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test diketopiperazine derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (cells with LPS but no test compound) and a negative control (cells without LPS or test compound).
-
-
Griess Reaction:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated as: [(Absorbance of vehicle control - Absorbance of sample) / Absorbance of vehicle control] x 100.
-
Cytokine Production Assay (ELISA)
This protocol is for measuring the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants.
Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Protocol:
-
Sample Collection:
-
Culture and treat cells as described in the nitric oxide assay protocol.
-
After the 24-hour incubation period, centrifuge the culture plates to pellet the cells and collect the supernatants.
-
-
ELISA Procedure (using a commercial kit):
-
Coat a 96-well microplate with the capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours to prevent non-specific binding.
-
Wash the plate.
-
Add the cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Wash the plate.
-
Add the detection antibody (biotinylated) and incubate for 1-2 hours.
-
Wash the plate.
-
Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Measurement:
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
-
NF-κB Activation Assay (Western Blot)
This protocol is used to determine the activation of the NF-κB signaling pathway by measuring the levels of the p65 subunit in the nucleus.
Principle: Western blotting is used to detect specific proteins in a sample. An increase in the amount of the p65 subunit of NF-κB in the nuclear fraction of cell lysates indicates its translocation to the nucleus and, therefore, activation of the pathway.
Protocol:
-
Cell Lysis and Nuclear Extraction:
-
Culture and treat cells with the test compounds and LPS as previously described.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer to release the cytoplasmic contents.
-
Centrifuge to pellet the nuclei.
-
Extract the nuclear proteins from the pellet using a high-salt nuclear extraction buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the nuclear proteins (20-40 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Visualize the bands using an imaging system. A loading control, such as Lamin B1 or PCNA, should be used to ensure equal loading of nuclear proteins.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway modulated by many diketopiperazine derivatives and a typical experimental workflow for assessing their bioactivity.
Caption: LPS-induced pro-inflammatory signaling pathway and potential inhibition by DKP derivatives.
Caption: General experimental workflow for assessing the anti-inflammatory activity of DKP derivatives.
Aspartyl-alanyl-diketopiperazine (DA-DKP): An Immunomodulatory Agent Explored in Preclinical Models
For Immediate Release
A comprehensive analysis of preclinical data reveals the immunomodulatory efficacy of Aspartyl-alanyl-diketopiperazine (DA-DKP), a key component of the investigational drug Ampion™. This guide provides an objective comparison of DA-DKP's performance against the corticosteroid dexamethasone (B1670325) in in-vitro settings, supported by experimental data on its mechanism of action. This information is intended for researchers, scientists, and drug development professionals interested in novel anti-inflammatory and immunomodulatory agents.
Comparative Efficacy: DA-DKP vs. Dexamethasone
Preclinical investigations have positioned DA-DKP as a modulator of inflammatory responses. In-vitro studies using peripheral blood mononuclear cells (PBMCs) have demonstrated that Ampion™, containing DA-DKP, regulates a significant number of the same genes as the potent anti-inflammatory drug, dexamethasone.[1][2] While both compounds exhibit overlapping anti-inflammatory effects, key differences in their regulatory profiles suggest a distinct mechanism of action for DA-DKP, potentially offering a different side-effect profile.[2]
One of the key mechanisms identified for DA-DKP is its ability to suppress Toll-like receptor 7 (TLR7) signaling.[3] In a preclinical study, Ampion™ significantly reduced the release of the pro-inflammatory chemokine CXCL10 by up to 92% compared to a saline control in immune cells implicated in inflammatory conditions.[3]
Table 1: In-Vitro Immunomodulatory Effects of DA-DKP (in Ampion™) Compared to Dexamethasone
| Parameter | DA-DKP (in Ampion™) | Dexamethasone | Cell Type | Key Findings | Reference |
| Gene Regulation | Regulated 102 of the same transcripts as dexamethasone | Regulated 102 of the same transcripts as Ampion™, plus additional targets | Peripheral Blood Mononuclear Cells (PBMCs) | DA-DKP shows a significant overlap in anti-inflammatory gene regulation with dexamethasone, but also a distinct profile with 30 transcripts regulated differently. | [1][2] |
| Chemokine Inhibition (CXCL10) | Up to 92% reduction | Not directly compared in the same study | Immune cells | DA-DKP potently inhibits the release of the pro-inflammatory chemokine CXCL10. | [3] |
It is important to note that while early, smaller preclinical studies of a DA-DKP-containing formulation (OA-201) showed promise in animal models of osteoarthritis for pain reduction and cartilage preservation, these results were not consistently reproduced in larger animal studies.[4][5] This has led to a greater focus on the compound's immunomodulatory and anti-inflammatory properties.
Experimental Methodologies
The preclinical evaluation of DA-DKP's immunomodulatory activity involved a series of in-vitro assays designed to assess its impact on immune cell function and inflammatory signaling pathways.
In-Vitro Immunomodulation Assay
Objective: To determine the effect of DA-DKP (in Ampion™) on the gene expression profile of activated immune cells and compare it to dexamethasone.
Cell Culture:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from healthy donors.
-
Cells were cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
Stimulation and Treatment:
-
PBMCs were activated with various immunostimulatory conditions to mimic an inflammatory environment.
-
Activated cells were then treated with either DA-DKP (in Ampion™), dexamethasone, or a vehicle control.
Endpoint Analysis:
-
After a specified incubation period, total RNA was extracted from the cells.
-
RNA sequencing and differential gene expression analysis were performed to identify transcriptional changes.
-
Ingenuity Pathway Analysis (IPA) software was used to analyze the data and predict the effects on downstream molecules and signaling pathways.[1]
Chemokine Release Assay
Objective: To quantify the inhibitory effect of DA-DKP (in Ampion™) on the release of the pro-inflammatory chemokine CXCL10.
Cell Culture:
-
Specific immune cell types implicated in the targeted inflammatory condition were used.
Stimulation and Treatment:
-
Cells were stimulated to induce the production and release of CXCL10.
-
Stimulated cells were treated with varying concentrations of DA-DKP (in Ampion™) or a saline control.
Endpoint Analysis:
-
The concentration of CXCL10 in the cell culture supernatant was measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The percentage reduction in CXCL10 release was calculated by comparing the results from the DA-DKP-treated groups to the control group.[3]
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of DA-DKP are, in part, attributed to its interaction with key inflammatory signaling pathways.
Caption: DA-DKP inhibits the TLR7 signaling pathway.
The diagram above illustrates the Toll-like receptor 7 (TLR7) signaling cascade, a key pathway in the innate immune response to single-stranded RNA viruses. Activation of TLR7 leads to the recruitment of the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and IRF7. These transcription factors then translocate to the nucleus to induce the expression of pro-inflammatory cytokines, including CXCL10. Preclinical evidence suggests that DA-DKP exerts its anti-inflammatory effects by inhibiting this pathway at the level of TLR7 activation.[3]
References
- 1. Research Shows Ampion™ Gene Regulation Mimics the Anti-Inflammatory Effects of Steroids, but without Adverse Effects | Nasdaq [nasdaq.com]
- 2. Research Shows Ampion™ Gene Regulation Mimics the Anti-Inflammatory Effects of Steroids, but without Adverse Effects - BioSpace [biospace.com]
- 3. Ampio Pharmaceuticals' Study Shows Ampion Inhibits a Key Inflammatory Pathway in COVID-19 and Lupus Nephritis | AMPE Stock News [stocktitan.net]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Ampio Provides Update on Results from Pre-IND Enabling Studies [prnewswire.com]
Structure-Activity Relationship of Aspartyl-alanyl-diketopiperazine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aspartyl-alanyl-diketopiperazine (DA-DKP), also known as Ampion, is a cyclic dipeptide with promising immunomodulatory and anti-inflammatory properties. As a derivative of the N-terminus of human serum albumin, it represents a compelling scaffold for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of DA-DKP analogs, summarizing key data and outlining experimental protocols for their evaluation. While comprehensive SAR studies on a wide range of DA-DKP analogs are not extensively available in public literature, this guide extrapolates potential relationships based on existing knowledge of diketopiperazine (DKP) chemistry and their biological activities.
Biological Activity of this compound
DA-DKP has been investigated for its ability to modulate inflammatory responses. Its proposed mechanism of action involves the induction of T-cell anergy, a state of immune unresponsiveness, and the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[1][][3] This dual action makes DA-DKP and its analogs attractive candidates for treating inflammatory and autoimmune diseases.
Comparative Analysis of Analog Structures
To systematically explore the SAR of DA-DKP analogs, modifications can be introduced at several positions of the molecule: the aspartyl side chain, the alanyl side chain, and the diketopiperazine ring itself. The following table outlines potential modifications and their hypothetical impact on anti-inflammatory activity, based on general SAR principles for bioactive diketopiperazines.[4][5]
| Analog | Modification | Rationale for Modification | Predicted Impact on Anti-inflammatory Activity | Key Assay for Evaluation |
| DA-DKP (Parent) | - | Baseline compound | - | T-cell proliferation assay, NF-κB reporter assay |
| Analog 1 | Esterification of Aspartyl Carboxyl | Increase lipophilicity, potentially improve cell permeability. | Activity may decrease if the free carboxyl is critical for target interaction. | T-cell proliferation assay, Cytokine release assay |
| Analog 2 | Amidation of Aspartyl Carboxyl | Modify hydrogen bonding capacity and charge. | Likely to decrease activity if ionic interaction is important. | T-cell proliferation assay, Cytokine release assay |
| Analog 3 | Homologation of Aspartyl Side Chain (e.g., Glutamyl) | Alter the distance and orientation of the carboxyl group. | May decrease activity due to altered positioning within a binding pocket. | T-cell proliferation assay, NF-κB reporter assay |
| Analog 4 | Replacement of Alanine with other small amino acids (e.g., Glycine, Valine) | Probe steric tolerance at the alanyl position. | Minor changes expected if this position is not critical for binding. | T-cell proliferation assay, Cytokine release assay |
| Analog 5 | N-methylation of the DKP ring | Increase metabolic stability and alter conformation. | May increase in vivo efficacy if parent compound is rapidly metabolized. | Pharmacokinetic studies, T-cell proliferation assay |
| Analog 6 | Introduction of unsaturation in the DKP ring | Rigidify the core structure. | May enhance binding affinity by reducing conformational entropy. | NF-κB reporter assay, Cytokine release assay |
Experimental Protocols
T-Cell Proliferation Assay
This assay is crucial for evaluating the ability of DA-DKP analogs to induce T-cell anergy.
Principle: T-cell proliferation in response to a stimulus is measured by the incorporation of a labeled nucleotide, such as ³H-thymidine, into newly synthesized DNA. A reduction in proliferation in the presence of the test compound suggests anergy induction.[6][7]
Protocol:
-
Isolate T-cells from peripheral blood or spleen.
-
Culture the T-cells in 96-well plates.
-
Stimulate the T-cells with an appropriate mitogen (e.g., phytohemagglutinin) or specific antigen in the presence and absence of varying concentrations of the DA-DKP analog.
-
After a set incubation period (typically 48-72 hours), add ³H-thymidine to the culture medium.
-
Incubate for an additional 18-24 hours to allow for incorporation of the radiolabel.
-
Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation compared to the stimulated control.
LPS-Induced Cytokine Release in Macrophages (NF-κB Activity Assay)
This assay assesses the anti-inflammatory activity of the analogs by measuring their ability to inhibit the production of pro-inflammatory cytokines, a process largely regulated by the NF-κB pathway.
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates macrophages to produce pro-inflammatory cytokines like TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant can be quantified by ELISA.[8][9]
Protocol:
-
Culture a macrophage cell line (e.g., RAW 264.7) in 24-well plates until confluent.
-
Pre-treat the cells with various concentrations of the DA-DKP analog for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of each cytokine.
Visualizing Molecular Pathways and Experimental Logic
Proposed Anti-inflammatory Signaling Pathway of DA-DKP
References
- 1. T cell anergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-cell anergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Synthesis and structure-activity relationship study of antimicrotubule agents phenylahistin derivatives with a didehydropiperazine-2,5-dione structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proliferation assay | British Society for Immunology [immunology.org]
- 7. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
A Comparative Guide to Synthetic vs. Natural Aspartyl-alanyl-diketopiperazine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Aspartyl-alanyl-diketopiperazine (DA-DKP), a cyclic dipeptide with notable immunomodulatory properties, is available for research purposes from two primary sources: derived from natural human albumin and produced via chemical synthesis. This guide provides a comparative overview of these two forms, offering insights into their respective characteristics to aid researchers in selecting the appropriate material for their studies. While direct comparative studies are not extensively available in public literature, this document outlines the key differentiating factors and provides standardized experimental protocols for independent evaluation.
Introduction to this compound (DA-DKP)
This compound is a cyclic dipeptide comprised of aspartic acid and alanine (B10760859) residues. The "natural" form of DA-DKP is an endogenous molecule identified as a fragment cleaved from the N-terminus of human serum albumin. It is being investigated for its potential therapeutic effects, particularly in modulating inflammatory responses. The synthetic counterpart is produced through chemical peptide synthesis methodologies.
Comparative Analysis: Synthetic vs. Natural DA-DKP
A direct comparison of synthetic and natural DA-DKP would necessitate a comprehensive evaluation of their purity, structural identity, biological activity, and potential for immunogenicity. The following table summarizes the anticipated key differences and considerations:
| Feature | Synthetic this compound | Natural this compound |
| Source | Chemical synthesis from amino acid precursors. | Derived from purified human serum albumin. |
| Purity Profile | High purity achievable (>98%). Potential impurities are well-defined and related to the synthesis process (e.g., starting materials, reagents, side-products). | Purity can be high, but may contain trace amounts of other albumin-derived peptides or processing reagents. The impurity profile can be more complex and less defined. |
| Structural Identity | The chemical structure is identical to the natural counterpart. Stereochemistry (chirality) is precisely controlled during synthesis. | The primary structure is identical to the synthetic version. However, post-translational modifications, if any on the original albumin, are unlikely to be present in the final DKP. |
| Biological Activity | Expected to exhibit the same intrinsic biological activity as the natural form, provided the structure is identical and free of interfering impurities. | The established biological activity is based on this form. The presence of other bioactive albumin fragments could potentially influence experimental outcomes. |
| Consistency | High batch-to-batch consistency in terms of purity and composition. | Potential for greater batch-to-batch variability depending on the albumin source and purification process. |
| Scalability | Highly scalable manufacturing process. | Limited by the availability of human serum albumin. |
| Regulatory Path | A well-defined regulatory path for a synthetic active pharmaceutical ingredient (API). | May face more complex regulatory challenges due to its biological origin and potential for variability. |
Experimental Protocols for Comparative Evaluation
To facilitate a direct comparison, the following experimental protocols are provided. These methodologies are standard in the field of peptide analysis and cellular immunology.
Purity and Structural Analysis
a) High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of synthetic and natural DA-DKP samples and identify any potential impurities.
-
Methodology:
-
Sample Preparation: Dissolve 1 mg of each DA-DKP sample in 1 mL of mobile phase A to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Analysis: Inject equal volumes (e.g., 10 µL) of the synthetic and natural DA-DKP solutions. Compare the chromatograms for the main peak (DA-DKP) and any impurity peaks. Calculate the purity based on the relative peak areas.
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure and stereochemistry of synthetic and natural DA-DKP.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of each DA-DKP sample in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Compare the chemical shifts, coupling constants, and peak integrations of the synthetic and natural samples. The spectra should be identical if the structures are the same. 2D NMR experiments (e.g., COSY, HSQC) can be performed for more detailed structural elucidation.
-
Biological Activity Assessment
a) In Vitro Immunomodulatory Activity Assay
-
Objective: To compare the ability of synthetic and natural DA-DKP to modulate the inflammatory response in a cell-based model.
-
Methodology:
-
Cell Line: Use a human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).
-
Cell Culture and Stimulation:
-
Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with various concentrations of synthetic or natural DA-DKP (e.g., 0.1, 1, 10, 100 µM) for 1 hour.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.
-
-
Cytokine Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Analysis: Compare the dose-dependent inhibition of cytokine production by synthetic and natural DA-DKP.
-
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Production pathways for synthetic and natural DA-DKP.
Caption: Experimental workflow for comparing synthetic and natural DA-DKP.
Caption: Simplified signaling pathway of DA-DKP's immunomodulatory effect.
Conclusion
The choice between synthetic and natural this compound will depend on the specific requirements of the research. Synthetic DA-DKP offers the advantages of high purity, consistency, and scalability, making it a potentially more suitable candidate for pharmaceutical development and studies requiring a precisely defined molecule. Natural DA-DKP, being the endogenously derived form, may be preferred for studies aiming to investigate the biological effects of the albumin-derived molecule in its native context, though researchers should be mindful of potential variability and the presence of other bioactive components. The provided experimental protocols offer a framework for researchers to conduct their own comparative analysis to determine the most appropriate source of DA-DKP for their scientific investigations.
Unraveling the Therapeutic Potential of Aspartyl-alanyl-diketopiperazine: An In Vitro and In Vivo Correlation of its Anti-inflammatory and Immunomodulatory Activity
For Immediate Release
A comprehensive analysis of Aspartyl-alanyl-diketopiperazine (c(Asp-Ala)), a cyclic dipeptide with significant therapeutic promise, reveals a strong correlation between its in vitro mechanisms and in vivo efficacy, particularly in the context of inflammatory conditions such as osteoarthritis. This guide provides an objective comparison of its performance, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, also known by the trade name Ampion™, is a component of the low molecular weight fraction of human serum albumin (LMWF5A). It has been the subject of numerous studies to elucidate its anti-inflammatory and immunomodulatory properties.
In Vitro Activity: Targeting Key Inflammatory Pathways
The in vitro activity of this compound has been demonstrated through its ability to modulate inflammatory responses in various cell types, including macrophages and chondrocytes.
Immunomodulation in Macrophages
Studies on lipopolysaccharide (LPS)-stimulated macrophages, a key model for inflammation, have shown that LMWF5A, containing this compound, significantly reduces the release of pro-inflammatory cytokines.
Table 1: In Vitro Anti-inflammatory Activity of LMWF5A (containing c(Asp-Ala)) in LPS-Stimulated Macrophages
| Biomarker | Treatment | Inhibition of Release | Putative Mechanism |
| Interleukin-6 (IL-6) | LMWF5A | 50-70% | Aryl Hydrocarbon Receptor (AhR) activation |
Data sourced from a study on differentiated THP-1 cells pre-treated with LMWF5A prior to LPS stimulation.[1]
One of the identified active components within LMWF5A is N-acetyl kynurenine (B1673888) (NAK), which also exhibits a dose-dependent inhibition of IL-6 release.[1] The anti-inflammatory effect of both LMWF5A and NAK is at least partially mediated through the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses.[1]
Chondroprotective Effects
In the context of osteoarthritis, the health and function of chondrocytes, the sole cells in cartilage, are paramount. In vitro studies have shown that Ampion™ can positively influence chondrocyte function and the cartilage matrix. Treatment of malfunctioning chondrocytes with Ampion™ has been shown to suppress the production of the pro-inflammatory cytokine IL-6. Furthermore, it induces the expression of critical cartilage proteins such as SOX9, collagen type II (COL2), and aggrecan, which are essential for maintaining the structural integrity and function of cartilage.
T-Lymphocyte Modulation
This compound has also been shown to directly modulate the activity of T-lymphocytes, key players in the adaptive immune response. In vitro studies have demonstrated that it can decrease the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) by activated T-cells. This effect is mediated through the activation of the small GTPase Rap1, a pathway implicated in T-lymphocyte anergy, a state of immune unresponsiveness.
In Vivo Efficacy: Clinical Evidence in Osteoarthritis
The in vivo activity of this compound has been most extensively studied in clinical trials for the treatment of severe osteoarthritis of the knee. Multiple Phase III clinical trials have demonstrated the efficacy of a single intra-articular injection of Ampion™ in reducing pain and improving function compared to a saline placebo.
Table 2: In Vivo Efficacy of Ampion™ (c(Asp-Ala)) in Severe Osteoarthritis of the Knee (Phase III Clinical Trial Data)
| Outcome Measure | Treatment Group | Control Group (Saline) | p-value |
| Pain Reduction (WOMAC A Score) | Significant improvement over baseline | Less improvement compared to treatment | <0.05 |
WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) is a widely used, validated questionnaire to assess pain, stiffness, and physical function in patients with osteoarthritis.
These clinical findings provide strong evidence for the translation of the in vitro anti-inflammatory and immunomodulatory effects of this compound into tangible clinical benefits for patients.
Experimental Protocols
In Vitro Anti-inflammatory Activity in Macrophages
Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
Treatment: Differentiated THP-1 cells are pre-treated with various concentrations of LMWF5A (containing this compound) or N-acetyl kynurenine for a specified period.
Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Analysis: The cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines, such as IL-6, is measured using an enzyme-linked immunosorbent assay (ELISA).
In Vivo Efficacy in Osteoarthritis of the Knee (Clinical Trial Design)
Study Design: A multi-center, randomized, double-blind, saline-controlled Phase III clinical trial.
Patient Population: Patients with severe osteoarthritis of the knee (Kellgren-Lawrence grade 3 or 4).
Intervention: A single intra-articular injection of Ampion™ (this compound) or a saline placebo.
Primary Endpoint: Change in pain from baseline as measured by the WOMAC A pain subscale at 12 weeks.
Secondary Endpoints: Changes in function (WOMAC C), patient global assessment, and safety.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams have been generated using Graphviz.
Caption: c(Asp-Ala) Anti-inflammatory Signaling Pathway.
Caption: In Vitro Anti-inflammatory Assay Workflow.
Conclusion
The convergence of in vitro and in vivo data strongly supports the therapeutic potential of this compound as a novel anti-inflammatory and immunomodulatory agent. Its ability to target fundamental inflammatory pathways at the cellular level translates into clinically meaningful improvements in patients with osteoarthritis. Further research into its broad-spectrum activities could unveil its utility in a wider range of inflammatory and autoimmune disorders.
References
Benchmarking Aspartyl-alanyl-diketopiperazine Against Known Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aspartyl-alanyl-diketopiperazine (DA-DKP), a novel immunomodulatory agent, against two well-established immunomodulators: Cyclosporine A and Dexamethasone. The following sections detail their mechanisms of action, present quantitative data on their effects on key immune parameters, and provide standardized protocols for relevant in vitro assays.
Overview of Immunomodulatory Agents
This compound (DA-DKP) , also known as Ampion, is a cyclic dipeptide with emerging immunomodulatory properties. It has been shown to attenuate inflammatory responses by modulating cytokine production and intracellular signaling pathways. Notably, DA-DKP is being investigated for its therapeutic potential in inflammatory conditions such as osteoarthritis.
Cyclosporine A is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection and to treat various autoimmune diseases. Its primary mechanism involves the inhibition of T-cell activation.
Dexamethasone is a synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects. It is utilized in the treatment of a wide range of inflammatory and autoimmune conditions by regulating the expression of inflammatory genes.
Comparative Data on Immunomodulatory Activity
The following table summarizes the in vitro effects of this compound, Cyclosporine A, and Dexamethasone on key markers of immune cell function.
| Parameter | This compound (DA-DKP) | Cyclosporine A | Dexamethasone |
| Target Cells | T-lymphocytes, Macrophages, Peripheral Blood Mononuclear Cells (PBMCs) | T-lymphocytes | T-lymphocytes, Macrophages, various other immune and non-immune cells |
| Mechanism of Action | Activates Rap1 GTPase; Suppresses NF-κB and STAT1α pathways; Activates PPARγ and AhR transcription factors. | Inhibits calcineurin, thereby preventing the dephosphorylation and nuclear translocation of NFAT. | Binds to glucocorticoid receptors, leading to the transrepression of pro-inflammatory genes (e.g., those regulated by NF-κB and AP-1) and transactivation of anti-inflammatory genes. |
| Effect on T-Cell Activation | Induces a state of T-lymphocyte anergy. | Potent inhibitor of T-cell receptor (TCR)-mediated activation and proliferation. | Inhibits T-cell activation and proliferation. |
| Cytokine Inhibition | |||
| TNF-α | Qualitative inhibition reported. | IC50: ~9.5 ng/mL in mitogen-stimulated PBMCs.[1] | Dose-dependent inhibition of LPS-induced TNF-α release in macrophages. |
| IFN-γ | Qualitative inhibition reported. | IC50: ~8.0 ng/mL in mitogen-stimulated PBMCs.[1] | Dose-dependent inhibition in stimulated PBMCs. |
| IL-1β | Qualitative inhibition reported. | - | Dose-dependent inhibition of LPS-induced IL-1β release. |
| IL-6 | Qualitative inhibition reported. | - | Dose-dependent inhibition of LPS-induced IL-6 release. |
| CXCL10 | Up to 92% inhibition in TLR7-stimulated macrophages and PBMCs. | - | - |
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by each immunomodulator.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed mechanistic comparison of Aspartyl-alanyl-diketopiperazine (Cyclo(Asp-Ala)) with related diketopiperazine (DKP) compounds, focusing on their distinct biological activities and underlying signaling pathways. The information is intended to support research and drug development efforts in the fields of immunology, oncology, and neuropharmacology.
Introduction to Diketopiperazines
Diketopiperazines are the smallest class of cyclic peptides, typically formed from the condensation of two amino acids.[1] This rigid ring structure confers remarkable stability against enzymatic degradation and favorable pharmacokinetic properties, making DKPs attractive scaffolds in medicinal chemistry. Natural and synthetic DKPs exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, immunomodulatory, and neuroprotective effects.[1]
This guide focuses on this compound and compares its mechanisms with two other representative DKPs: Cyclo(His-Ala) and Cyclo(Pro-Gly), which have been studied for their anticancer and neuroprotective/immunomodulatory properties, respectively.
Comparative Overview of Biological Activities and Mechanisms
The following table summarizes the key biological activities and known mechanisms of action for this compound, Cyclo(His-Ala), and Cyclo(Pro-Gly).
| Compound | Key Biological Activities | Known Mechanism of Action |
| This compound | Immunomodulatory, Anti-inflammatory | Suppresses IFN-γ and TNF-α production from T-lymphocytes by increasing active Rap1 and decreasing the activation of ATF-2 and c-Jun transcription factors.[2] |
| Cyclo(His-Ala) | Anticancer, Antithrombotic | Inhibits the growth of various cancer cell lines.[3] Induces a reduction in the rate of fibrin (B1330869) formation.[3] |
| Cyclo(Pro-Gly) | Neuroprotective, Immunomodulatory | Exhibits memory-enhancing and neuroprotective effects.[4][5] Modulates immune responses by suppressing pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide (NO) production. |
Quantitative Data on Biological Performance
While direct comparative quantitative data for this compound is limited in publicly available literature, data for related compounds highlights the potential potency of the DKP scaffold.
Anticancer Activity of Cyclo(His-Ala)
The following table presents the 50% inhibitory concentration (IC50) values of Cyclo(His-Ala) against various human cancer cell lines, demonstrating its cytotoxic potential.
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Carcinoma | ~100 |
| MCF-7 | Breast Carcinoma | ~100 |
| HeLa | Cervical Carcinoma | ~100 |
Data extracted from a study by Lucietto et al. (2006), where growth inhibition was observed at a concentration of 100 µM.[3]
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer compounds.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) crystals are solubilized and quantified by spectrophotometry.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the diketopiperazine compound (e.g., Cyclo(His-Ala)) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
T-Cell Cytokine Secretion Assay (ELISpot)
This protocol is a highly sensitive immunoassay used to quantify the frequency of cytokine-secreting cells at the single-cell level. It is particularly useful for assessing the immunomodulatory effects of compounds on T-lymphocyte function.
Principle: The assay is based on the sandwich ELISA principle. A capture antibody specific for the cytokine of interest (e.g., IFN-γ) is coated onto a PVDF-membrane 96-well plate. Activated T-cells are cultured in these wells, and the secreted cytokine is captured by the antibody in the immediate vicinity of the secreting cell. After cell removal, the secreted cytokine is detected using a biotinylated detection antibody and a streptavidin-enzyme conjugate, which generates a colored spot upon addition of a substrate. Each spot represents a single cytokine-secreting cell.
Procedure:
-
Plate Coating: Coat an ELISpot plate with an anti-cytokine (e.g., anti-IFN-γ) capture antibody and incubate overnight at 4°C.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Cell Stimulation: Add the isolated T-cells to the coated wells along with a stimulating agent (e.g., phytohemagglutinin or a specific antigen) in the presence or absence of the diketopiperazine compound.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period to allow for cytokine secretion.
-
Detection: Wash the wells to remove the cells. Add a biotinylated anti-cytokine detection antibody, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Spot Development: Add a substrate solution that precipitates as a colored spot at the site of the enzyme.
-
Analysis: Count the number of spots in each well using an automated ELISpot reader. The reduction in the number of spots in the presence of the compound indicates its inhibitory effect on cytokine secretion.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the mechanistic actions of the discussed diketopiperazines.
Caption: Immunomodulatory pathway of this compound.
Caption: Anti-inflammatory signaling of Cyclo(His-Pro).
Caption: Workflow for assessing neuroprotective activity.
Conclusion
This compound and its related compounds, Cyclo(His-Ala) and Cyclo(Pro-Gly), demonstrate the diverse therapeutic potential of the diketopiperazine scaffold. While sharing a common structural backbone, their distinct amino acid side chains lead to varied biological activities and engagement with different cellular signaling pathways. This compound exhibits a unique immunomodulatory profile by targeting the Rap1 and ATF-2/c-Jun signaling axis in T-cells. In contrast, other DKPs show promise in oncology and neuroprotection through different mechanisms. Further research involving direct, quantitative comparisons of these compounds will be crucial for elucidating their full therapeutic potential and for the rational design of novel DKP-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclo-Gly-Pro = 98 GC/HPLC 3705-27-9 [sigmaaldrich.com]
- 5. Cyclo(Gly-L-Pro) | Natural Product | TargetMol [targetmol.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Aspartyl-alanyl-diketopiperazine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Aspartyl-alanyl-diketopiperazine (CAS No. 110954-19-3), a diketopiperazine derivative. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
Personal Protective Equipment (PPE)
Before handling this compound, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety Goggles | Essential for protecting eyes against dust particles and potential splashes. Should be tightly fitting. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable chemical-resistant gloves must be worn to prevent skin contact. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | Recommended, particularly when handling the compound in its powder form, to avoid inhalation of fine particles. |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted in a manner that prevents its release into the environment.[1] The following steps outline the recommended procedure for its disposal:
-
Waste Identification and Segregation:
-
Treat all quantities of this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), as chemical waste.
-
Segregate this waste from general laboratory trash.
-
-
Containerization:
-
Place the waste in a clearly labeled, sealed, and suitable container to prevent leakage or spillage. The container should be compatible with the chemical.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Professional Disposal:
-
Engage a licensed and qualified hazardous waste disposal company for the final disposal of the chemical waste.
-
Provide the disposal company with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they can handle and dispose of it in accordance with all local, state, and federal regulations.
-
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
By adhering to these safety protocols and disposal procedures, laboratories can ensure the safe management of this compound, thereby protecting personnel and the environment.
References
Essential Safety and Operational Guide for Handling Aspartyl-alanyl-diketopiperazine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Aspartyl-alanyl-diketopiperazine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. The following procedures are based on best practices for handling peptides and diketopiperazines of unknown toxicity.
Hazard Assessment and Precautionary Approach
This compound is a cyclic dipeptide. While many diketopiperazines are not highly hazardous, some can be toxic.[1][2] Therefore, in the absence of specific toxicity data, this compound should be handled as a potentially hazardous substance. This is particularly crucial when handling the compound in its powdered form, as it can be easily aerosolized and inhaled.[3]
Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the primary barrier against accidental exposure.[3][4] A risk assessment should be conducted for all experimental procedures involving this compound.[4] The following table summarizes the recommended PPE.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat. | Chemical-resistant or disposable coveralls. |
| Hand Protection | Disposable nitrile gloves. | Double gloving with nitrile gloves. |
| Eye & Face Protection | Safety glasses with side-shields. | Full-face shield or safety goggles for splash hazards.[4] |
| Respiratory Protection | Work in a well-ventilated area. | N95 respirator or higher (e.g., full-face air-purifying respirator) when handling powder outside of a fume hood.[4] |
| Foot Protection | Closed-toe shoes. | Chemical-resistant boots. |
Operational Plan: Safe Handling and Storage
Adherence to a standardized workflow is critical for minimizing exposure and contamination.[4]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, read all available safety information and ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered.[3][5] Gather all necessary sterile materials.
-
Donning PPE: Put on all required PPE as outlined in the table above.[5]
-
Weighing (for solid form): To prevent inhalation of dust, handle the lyophilized powder in a chemical fume hood or a biological safety cabinet.[3]
-
Reconstitution: If preparing a solution, add the solvent slowly to the powder to avoid splashing. Cap the container securely before mixing.[5]
-
Experimental Work: Conduct all experimental procedures within the designated, contained workspace.
-
Clean-up: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.[5]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as outlined in the disposal plan.
Storage:
-
Lyophilized Powder: Store in a tightly sealed container at -20°C or -80°C for long-term stability.[3][6]
-
In Solution: For solutions, it is best to create single-use aliquots to prevent repeated freeze-thaw cycles and store them at -20°C or below.[5][6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental release.[4] All waste should be handled in accordance with institutional and local regulations for chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix this chemical waste with other waste streams.
-
Solid Waste Collection: Place all contaminated solid waste, including gloves, pipette tips, and empty vials, into a designated and clearly labeled chemical waste container.[4]
-
Liquid Waste Collection: Collect all solutions containing this compound in a sealed, properly labeled container for chemical waste.
-
Container Sealing: Securely seal all waste containers to prevent leakage.[5]
-
Waste Disposal Request: Follow your institution's procedures for the disposal of chemical waste.
Emergency Procedures
In case of accidental exposure, follow these emergency procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station.[3] Seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Visual Workflow and Logic Diagrams
To further clarify the operational procedures, the following diagrams illustrate the handling workflow and the decision-making process for PPE selection.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: Decision-making process for selecting the appropriate level of Personal Protective Equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
